4-Cyano-4'-(Trifluoromethyl)biphenyl
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N/c15-14(16,17)13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEWFAFOFOSWGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402464 | |
| Record name | 4-Cyano-4'-(Trifluoromethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140483-60-9 | |
| Record name | 4-Cyano-4'-(Trifluoromethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Analysis of 4-Cyano-4'-(trifluoromethyl)biphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 4-Cyano-4'-(trifluoromethyl)biphenyl, a key intermediate in the development of advanced functional materials and potentially in medicinal chemistry. The document details the spectroscopic characteristics, synthesis, and key structural features of the molecule. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis via Suzuki-Miyaura cross-coupling is provided. A visualization of the synthetic workflow is also included.
Introduction
This compound is a biphenyl derivative functionalized with two strong electron-withdrawing groups: a cyano (-CN) group and a trifluoromethyl (-CF₃) group. This substitution pattern results in a molecule with a significant dipole moment and unique electronic and photophysical properties.[1] These characteristics make it a valuable building block in the synthesis of liquid crystals, organic semiconductors, and other advanced materials.[1] The trifluoromethyl group enhances thermal and metabolic stability, while the cyano group promotes ordered molecular packing, crucial for applications in liquid crystal displays and organic electronics.[1]
Molecular Structure and Properties
The core structure of this compound consists of two phenyl rings linked by a single C-C bond. The cyano and trifluoromethyl substituents are located at the para positions of their respective rings, creating a linear and highly polar molecule.
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₈F₃N |
| Molecular Weight | 247.21 g/mol |
| CAS Number | 140483-60-9 |
| InChI Key | NHEWFAFOFOSWGG-UHFFFAOYSA-N |
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule.
Table 2: ¹H NMR Spectroscopic Data (499.73 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 7.77, 7.75 | m | 4H, H3, H5, H9, H11 |
| 7.70 | m | 4H, H2, H6, H8, H12 |
Table 3: ¹³C NMR Spectroscopic Data (125.67 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 144.1 | C7 |
| 142.7 | C4 |
| 132.8 | C9, C11 |
| 130.7 (q, ²JC-F = 32.5 Hz) | C1 |
| 127.9 | C8, C12 |
| 127.6 | C3, C5 |
| 126.1 (q, ³JC-F = 3.5 Hz) | C2, C6 |
| 124 (q, ¹JC-F = 270 Hz) | CF₃ |
| 118.5 | CN |
| 112.0 | C10 |
Table 4: ¹⁹F NMR Spectroscopic Data (470.17 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| -62.67 | s | CF₃ |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.
Table 5: Mass Spectrometry Data (EI, 70 eV)
| m/z | Intensity (%) | Assignment |
| 247 | 100 | [M]⁺ |
Infrared (IR) Spectroscopy
Synthesis of this compound
The primary synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the central biphenyl C-C bond by coupling an aryl boronic acid or ester with an aryl halide.
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of this compound.
Reagents:
-
4-Cyanophenylboronic acid
-
4-Bromobenzotrifluoride
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-cyanophenylboronic acid (1.1 eq), 4-bromobenzotrifluoride (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%).
-
Solvent Addition: Add a mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio) to the flask.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-100 °C) and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Logical Relationship in Materials Science Application
While no specific signaling pathways involving this compound were identified, its application in materials science, particularly in the development of liquid crystals, follows a logical progression from its molecular properties to its macroscopic function.
Conclusion
This compound is a well-characterized molecule with significant potential in materials science. Its synthesis is readily achievable through established cross-coupling methodologies. The combination of a rigid biphenyl core with strong electron-withdrawing substituents imparts desirable electronic and self-assembly properties. Further research into its biological activities could open new avenues for its application in drug development, particularly given the known bioactivity of related compounds bearing the cyano-trifluoromethyl-phenyl motif.
References
physicochemical properties of 4-Cyano-4'-(trifluoromethyl)biphenyl
An In-depth Technical Guide to the Physicochemical Properties of 4-Cyano-4'-(trifluoromethyl)biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with CAS Number 140483-60-9, is a fluorinated organic compound of significant interest in materials science and medicinal chemistry. Its rigid biphenyl core is functionalized with two potent electron-withdrawing groups: a cyano (-CN) and a trifluoromethyl (-CF₃) moiety. This substitution pattern creates a molecule with a strong dipole moment and unique electronic and photophysical properties.[1]
This technical guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and visualizations of relevant chemical and biological pathways.
Core Physicochemical Properties
The key physicochemical data for this compound are summarized in the tables below. This information is critical for its application in synthesis, materials development, and pharmacological studies.
Table 1: Chemical Identifiers and General Properties
| Property | Value | Reference(s) |
| IUPAC Name | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile | [2] |
| CAS Number | 140483-60-9 | [1][3] |
| Molecular Formula | C₁₄H₈F₃N | [2] |
| Molecular Weight | 247.22 g/mol | [2] |
| Canonical SMILES | C1=CC(=CC=C1C#N)C2=CC=C(C=C2)C(F)(F)F | - |
| InChI Key | NHEWFAFOFOSWGG-UHFFFAOYSA-N | [1] |
Table 2: Thermodynamic and Physical Properties
| Property | Value | Reference(s) |
| Melting Point | 130 to 134 °C | [3] |
| Boiling Point | 324.5 ± 42.0 °C (Predicted) | [2] |
| Density | 1.28 ± 0.1 g/cm³ (Predicted) | [2] |
| logP (Octanol-Water) | Not experimentally determined. Estimated based on similar structures: 4.3 for 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl and 5.5 for 4,4'-Bis(trifluoromethyl)biphenyl. | [4] |
Table 3: Spectroscopic Data
| Technique | Data Summary (Solvent: CDCl₃ where applicable) | Reference(s) |
| ¹H NMR (499.73 MHz) | δ 7.77, 7.75 (m, 4H), 7.7 (m, 4H) | [5] |
| ¹³C NMR (125.67 MHz) | δ 144.1 (C), 142.7 (C), 132.8 (CH), 130.7 (q, ²JC-F = 32.5 Hz, C), 127.9 (CH), 127.6 (CH), 126.1 (q, ³JC-F = 3.5 Hz, CH), 124 (q, ¹JC-F = 270 Hz, CF₃), 118.5 (CN), 112 (C) | [5] |
| ¹⁹F NMR (470.17 MHz) | δ -62.67 (s, CF₃) | [5] |
| Mass Spectrometry (EI) | m/z 247 [M]⁺ (100%) | [5] |
| FTIR | Characteristic peaks expected for C≡N stretch (~2230 cm⁻¹), C-F stretches (~1100-1350 cm⁻¹), and aromatic C-H and C=C vibrations. | - |
Synthesis and Workflow
The primary route for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method offers high efficiency and tolerance for a wide range of functional groups.
Biological Relevance and Signaling Pathway
While this compound itself is primarily a research chemical and building block, structurally related fluorinated biphenyl compounds are being investigated as potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for the treatment of HIV-1. NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket on the HIV-1 reverse transcriptase enzyme, inducing conformational changes that disrupt its catalytic activity and halt the conversion of viral RNA to DNA.
References
- 1. This compound | 140483-60-9 | Benchchem [benchchem.com]
- 2. 4'-(TRIFLUOROMETHYL)[1,1'-BIPHENYL]-4-CARBONITRILE | 140483-60-9 [amp.chemicalbook.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl | C14H7F4N | CID 20824745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
An In-Depth Technical Guide to 4-Cyano-4'-(trifluoromethyl)biphenyl
CAS Number: 140483-60-9
This technical guide provides a comprehensive overview of 4-Cyano-4'-(trifluoromethyl)biphenyl, a versatile organic compound with significant applications in materials science and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its identification, properties, synthesis, and biological relevance.
Chemical Identification and Properties
This compound is a substituted biphenyl molecule featuring a cyano (-CN) group and a trifluoromethyl (-CF₃) group at the para positions of the two phenyl rings. These electron-withdrawing groups impart a strong dipole moment and unique electronic properties to the molecule, making it a valuable building block in various advanced materials.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 140483-60-9[1] |
| IUPAC Name | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile[2] |
| Molecular Formula | C₁₄H₈F₃N[1] |
| Molecular Weight | 247.22 g/mol [1][2] |
| InChI Key | NHEWFAFOFOSWGG-UHFFFAOYSA-N[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical State | White to off-white crystalline powder (predicted) |
| Melting Point | Data for the specific compound is not readily available. For the related compound 4-Cyano-4'-methylbiphenyl, the melting point is 108.0 to 112.0 °C.[3][4] |
| Boiling Point | Data not available. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. The following data has been experimentally determined.
Table 3: Spectroscopic Data
| Technique | Data |
| ¹H NMR | (499.73 MHz, CDCl₃, δ): 7.77, 7.75 (m, 4H), 7.7 (m, 4H)[2] |
| ¹³C NMR | (125.67 MHz, CDCl₃, δ): 144.1, 142.7, 132.8, 130.7 (q, ²JC-F = 32.5 Hz), 127.9, 127.6, 126.1 (q, ³JC-F = 3.5 Hz), 124 (q, ¹JC-F = 270 Hz), 118.5, 112[2] |
| ¹⁹F NMR | (470.17 MHz, CDCl₃, δ): -62.67 (s, CF₃)[2] |
| Mass Spectrometry | (EI, 70 eV): m/z (%) 247 (100) [M⁺][2] |
| Infrared (IR) | The IR spectrum is expected to show a strong, sharp absorption band for the C≡N stretch between 2200 and 2280 cm⁻¹.[5] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the C-C bond between the two phenyl rings.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling reaction to synthesize this compound. The two primary routes involve the coupling of either: a) 4-bromobenzonitrile with 4-(trifluoromethyl)phenylboronic acid b) 4-cyanophenylboronic acid with 4-bromobenzotrifluoride
Materials:
-
Aryl halide (e.g., 4-bromobenzonitrile or 4-bromobenzotrifluoride)
-
Arylboronic acid (e.g., 4-(trifluoromethyl)phenylboronic acid or 4-cyanophenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., aqueous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃))
-
Solvent (e.g., dioxane or a mixture of toluene/dioxane)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, heptane/hexane)
Procedure:
-
In a pressure tube or Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 equiv.), arylboronic acid (1.0 to 1.1 equiv.), and the palladium catalyst (2-3 mol%).
-
Add the solvent (e.g., dioxane or a 4:1 toluene/dioxane mixture).
-
Add an aqueous solution of the base (e.g., 2M K₂CO₃, approximately 2 equivalents).
-
Seal the vessel and heat the reaction mixture to 80-95 °C with vigorous stirring for 3-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/heptane) to yield the pure this compound.
References
Solubility Profile of 4-Cyano-4'-(trifluoromethyl)biphenyl in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Cyano-4'-(trifluoromethyl)biphenyl in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for understanding and experimentally determining its solubility. This includes qualitative solubility predictions based on molecular structure, detailed experimental protocols, and a discussion of the factors influencing the dissolution of this compound.
Introduction to this compound
This compound is a substituted biphenyl compound featuring a polar cyano (-CN) group and a strongly electron-withdrawing trifluoromethyl (-CF₃) group at opposite ends of the biphenyl scaffold. This molecular architecture results in a significant dipole moment, influencing its physical and chemical properties, including its solubility in various media. The rigid biphenyl core imparts a hydrophobic character, while the cyano and trifluoromethyl groups introduce polarity. The interplay of these features governs the compound's solubility in organic solvents. Understanding this solubility is critical for its application in areas such as organic electronics and medicinal chemistry, where solution-phase processing and bioavailability are key parameters.
Predicted Solubility in Organic Solvents
While specific experimental data is scarce, the molecular structure of this compound allows for qualitative predictions regarding its solubility. The presence of the aromatic biphenyl core suggests good solubility in non-polar and aromatic solvents through van der Waals forces and π-π stacking interactions. The polar cyano group can engage in dipole-dipole interactions, potentially enhancing solubility in polar aprotic solvents. The trifluoromethyl group, while polar, is also lipophilic, further contributing to solubility in organic media.
Based on the behavior of structurally similar compounds, such as 4-Cyano-4'-methylbiphenyl, it is anticipated that this compound will exhibit good solubility in solvents like acetone, chloroform, and toluene. For biphenyl derivatives, ethanol is often utilized for recrystallization, indicating a moderate to good solubility at elevated temperatures and lower solubility at ambient temperatures.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces |
| Aromatic | Toluene, Benzene | High | π-π stacking, van der Waals |
| Halogenated | Chloroform, Dichloromethane | High | Dipole-dipole, van der Waals |
| Ketones | Acetone, Methyl Ethyl Ketone | Good | Dipole-dipole, van der Waals |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to Good | Dipole-dipole, van der Waals |
| Alcohols | Ethanol, Methanol | Moderate (temperature dependent) | Hydrogen bonding (acceptor), dipole-dipole |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) | Moderate to Good | Dipole-dipole |
| Alkanes | Hexane, Heptane | Low | van der Waals |
Note: This table is predictive and intended for guidance. Experimental verification is required.
Experimental Determination of Solubility
To obtain precise and accurate solubility data, a systematic experimental approach is necessary. The following section outlines a general protocol for determining the solubility of this compound in a range of organic solvents. The gravimetric method is a widely used and reliable technique for this purpose.
Gravimetric Solubility Determination Protocol
This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in a known amount of the saturated solution.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or incubator
-
Analytical balance (±0.0001 g)
-
Vials with airtight seals
-
Syringe filters (chemically compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum desiccator
Experimental Workflow:
Experimental workflow for gravimetric solubility determination.
Detailed Steps:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixture to equilibrate for a sufficient time (typically 24 to 48 hours) to reach saturation.
-
Sampling: After equilibration, let the vial stand undisturbed to allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe. To prevent premature crystallization, the syringe can be pre-warmed to the experimental temperature.
-
Filtration and Weighing: Attach a chemically resistant syringe filter to the syringe and dispense the saturated solution into a pre-weighed vial. Immediately record the total mass of the vial and the saturated solution.
-
Solvent Evaporation: Place the vial in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or use a vacuum desiccator, until the solvent has completely evaporated.
-
Final Weighing: Once the solvent is fully removed, weigh the vial containing the dried solute.
-
Calculation: The solubility can be calculated in various units (e.g., g/L, mol/L).
-
Mass of solvent = (Mass of vial + saturated solution) - (Mass of vial + dried solute)
-
Mass of solute = (Mass of vial + dried solute) - Mass of empty vial
-
Solubility ( g/100g solvent) = (Mass of solute / Mass of solvent) * 100
-
Solubility (g/L) can be determined by knowing the density of the solvent.
-
Alternative Methods
For high-throughput screening or when only small amounts of the compound are available, other methods can be employed:
-
UV-Vis Spectroscopy: A calibration curve of absorbance versus concentration is first established. A saturated solution is then prepared, filtered, and diluted to fall within the linear range of the calibration curve. The concentration is determined by measuring the absorbance.
-
High-Performance Liquid Chromatography (HPLC): Similar to UV-Vis spectroscopy, a calibration curve is generated. The saturated and filtered solution is injected into the HPLC system, and the concentration is determined from the peak area.
Data Presentation
Quantitative solubility data obtained from experimental measurements should be presented in a clear and structured format to allow for easy comparison across different solvents and temperatures.
Table 2: Illustrative Quantitative Solubility Data for this compound at 25 °C
| Solvent | Solubility (g/L) | Solubility (mol/L) | Molar Solubility (x) |
| Toluene | [Experimental Value] | [Calculated Value] | [Calculated Value] |
| Chloroform | [Experimental Value] | [Calculated Value] | [Calculated Value] |
| Acetone | [Experimental Value] | [Calculated Value] | [Calculated Value] |
| Ethanol | [Experimental Value] | [Calculated Value] | [Calculated Value] |
| Acetonitrile | [Experimental Value] | [Calculated Value] | [Calculated Value] |
Note: The values in this table are placeholders and must be populated with experimentally determined data.
Logical Relationships in Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process. The relationship between solubility and temperature can often be described by the van 't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.
Thermodynamic equilibrium of solubility.
For most solid solutes, the dissolution process is endothermic (ΔH_sol > 0), meaning that solubility increases with increasing temperature. This is a critical consideration for processes like recrystallization.
Conclusion
An In-Depth Technical Guide to the Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Cyano-4'-(trifluoromethyl)biphenyl, a key intermediate in the development of pharmaceuticals and advanced materials. This document details the prevalent synthetic methodologies, complete with experimental protocols and quantitative data to facilitate reproducible and efficient synthesis.
Introduction
This compound is a valuable building block in organic synthesis, primarily due to the presence of the electron-withdrawing cyano and trifluoromethyl groups at opposite ends of the biphenyl system. This substitution pattern imparts a significant dipole moment and unique electronic properties to the molecule, making it a crucial component in the synthesis of liquid crystals, biologically active compounds, and functional materials. The most common and efficient methods for the synthesis of this and similar biphenyl derivatives are palladium-catalyzed cross-coupling reactions.
Core Synthesis Pathways
The construction of the C-C bond between the two phenyl rings in this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the most prominently documented and widely utilized method due to its high yields, tolerance of a wide range of functional groups, and the commercial availability of the necessary starting materials.
Two primary Suzuki-Miyaura coupling strategies can be employed:
-
Pathway A: The reaction of 4-bromobenzonitrile with 4-(trifluoromethyl)phenylboronic acid.
-
Pathway B: The reaction of 4-cyanophenylboronic acid with 4-bromobenzotrifluoride.
Both pathways are viable, and the choice often depends on the availability and cost of the starting materials.
Suzuki-Miyaura Coupling: A General Overview
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. The catalytic cycle consists of three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron compound, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Experimental Protocols
While specific experimental details for the synthesis of this compound are not extensively detailed in publicly available literature, the following protocols are based on well-established procedures for analogous Suzuki-Miyaura cross-coupling reactions of aryl halides and arylboronic acids. These serve as a robust starting point for the synthesis.
Pathway A: Coupling of 4-bromobenzonitrile and 4-(trifluoromethyl)phenylboronic acid
This is a widely applicable method for the synthesis of unsymmetrical biaryls.
Reaction Scheme:
Figure 1: Synthesis via Pathway A.
Detailed Experimental Protocol:
-
Reaction Setup: To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzonitrile (1.0 mmol, 1.0 eq.), 4-(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 mmol, 2-5 mol%), and a base, typically an aqueous solution of sodium carbonate (2.0 M, 2.0 mmol, 2.0 eq.) or potassium carbonate.
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 10 mL).
-
Reaction Execution: The reaction mixture is then heated to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for a period of 4 to 24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified. A common method for purification is recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate to yield the pure this compound as a solid.
Pathway B: Coupling of 4-cyanophenylboronic acid and 4-bromobenzotrifluoride
This pathway offers an alternative route with potentially different reaction kinetics and yields depending on the specific substrates.
Reaction Scheme:
Figure 2: Synthesis via Pathway B.
Detailed Experimental Protocol:
The experimental protocol for Pathway B is analogous to that of Pathway A, with the substitution of the starting materials.
-
Reaction Setup: Combine 4-cyanophenylboronic acid (1.2 mmol, 1.2 eq.), 4-bromobenzotrifluoride (1.0 mmol, 1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., aqueous Na₂CO₃ or K₂CO₃, 2.0 eq.) in a round-bottom flask.
-
Solvent Addition: Add a suitable solvent system, such as toluene/water or DME/water.
-
Reaction Execution: Heat the mixture to reflux under an inert atmosphere with vigorous stirring for 4-24 hours, monitoring the reaction progress.
-
Work-up: Cool the reaction, separate the organic phase, extract the aqueous phase, and combine the organic layers. Wash with brine and dry over an anhydrous salt.
-
Purification: Remove the solvent in vacuo and purify the crude product by recrystallization.
Quantitative Data
The following tables summarize typical quantitative data for Suzuki-Miyaura cross-coupling reactions for the synthesis of biphenyl derivatives, which can be expected to be similar for the synthesis of this compound.
Table 1: Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Typical Value/Condition |
| Reactant Ratio | Aryl Halide : Arylboronic Acid (1 : 1.1 - 1.5) |
| Catalyst Loading | 1 - 5 mol% |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Base Stoichiometry | 2 - 3 equivalents |
| Solvent | Toluene, Dioxane, DMF, THF, Ethanol/Water mixtures |
| Temperature | 80 - 120 °C |
| Reaction Time | 2 - 24 hours |
| Typical Yield | 70 - 95% |
Table 2: Physical and Spectroscopic Data for this compound
| Property | Value |
| CAS Number | 140483-60-9 |
| Molecular Formula | C₁₄H₈F₃N |
| Molecular Weight | 247.22 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data not consistently available in public sources |
| ¹H NMR | Expected signals in the aromatic region (δ 7.5-8.0 ppm) |
| ¹³C NMR | Expected signals for aromatic carbons, cyano carbon, and trifluoromethyl carbon |
| ¹⁹F NMR | Expected singlet for the -CF₃ group |
| IR (cm⁻¹) | Expected characteristic peaks for C≡N stretch (~2230), C-F stretch (~1300-1100), and aromatic C-H and C=C stretches |
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the general workflow from reaction setup to the characterization of the final product.
Figure 3: General experimental workflow.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of this compound. By carefully selecting the starting materials, catalyst, base, and solvent system, and by adhering to the general protocols outlined in this guide, researchers can achieve high yields of the desired product. The provided workflow and data tables serve as a valuable resource for the planning and execution of this important synthetic transformation. Further optimization of reaction conditions may be necessary to achieve the highest possible yields and purity for specific laboratory or industrial applications.
An In-depth Technical Guide to the Electronic and Photophysical Properties of 4-Cyano-4'-(trifluoromethyl)biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyano-4'-(trifluoromethyl)biphenyl is a substituted aromatic compound featuring a biphenyl core functionalized with a cyano (-CN) group and a trifluoromethyl (-CF3) group at opposite ends. This molecular structure imparts a unique combination of electronic characteristics that make it a molecule of significant interest in materials science and organic electronics. The presence of two potent electron-withdrawing groups creates a molecule with a strong dipole moment and distinct electronic and photophysical properties, positioning it as a valuable building block for liquid crystals, organic semiconductors, and other advanced functional materials.[1]
This technical guide provides a comprehensive overview of the known electronic and photophysical properties of this compound. It details the theoretical basis for its behavior, outlines standard experimental protocols for its synthesis and characterization, and presents its molecular data.
Molecular and Physical Properties
The core characteristics of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile |
| CAS Number | 140483-60-9 |
| Molecular Formula | C₁₄H₈F₃N |
| Molecular Weight | 247.21 g/mol |
| Chemical Structure | (See Figure 1) |
Figure 1: Chemical Structure of this compound
Electronic Properties
The electronic nature of this compound is dominated by its two functional groups. Both the cyano and trifluoromethyl moieties are powerful electron-withdrawing groups. Their placement at the 4 and 4' positions of the biphenyl scaffold results in several key electronic features:
-
Strong Dipole Moment: The synergistic electron-withdrawing effect of the -CN and -CF3 groups at opposite ends of the molecular axis creates a significant permanent dipole moment. This high polarity is crucial for applications in liquid crystals, where it influences properties like dielectric anisotropy.[1]
-
Lowered Molecular Orbital Energies: The electron-withdrawing nature of the substituents lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This tuning of frontier molecular orbitals is a key strategy in designing n-type and ambipolar organic semiconductors for devices like organic field-effect transistors (OFETs).[1]
-
Enhanced Stability: The inclusion of the trifluoromethyl group is known to enhance the thermal and metabolic stability of organic molecules, a desirable trait for materials used in electronic devices.[1]
Photophysical Properties
The photophysical properties of a molecule describe its interaction with light, specifically absorption and emission processes. For this compound, these properties are directly linked to its electronic structure. The primary electronic transition is expected to be a π → π* transition within the conjugated biphenyl system.
While the theoretical framework is clear, specific experimental quantitative data for the photophysical properties of this compound are not widely available in the published literature. The table below summarizes the key photophysical parameters.
| Parameter | Symbol | Value | Notes |
| Absorption Maximum | λabs | Data Not Available | Expected in the UV region, characteristic of a π → π* transition in a biphenyl system. Substituents may cause a red-shift compared to unsubstituted biphenyl. |
| Emission Maximum | λem | Data Not Available | Fluorescence is expected upon excitation into the absorption band. The specific wavelength would depend on the energy gap and solvent polarity. |
| Fluorescence Quantum Yield | ΦF | Data Not Available | Represents the efficiency of the fluorescence process. Biphenyl itself has a quantum yield of ~0.18. Substitution can increase or decrease this value. |
| Fluorescence Lifetime | τF | Data Not Available | The average time the molecule spends in the excited state before returning to the ground state. Typically in the range of 0.5 to 20 nanoseconds for similar molecules.[2] |
Synthesis and Characterization Workflow
The synthesis of asymmetrically substituted biphenyls like this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly prominent and efficient method. The general workflow, from synthesis to characterization, is outlined in the diagram below.
Caption: Workflow for synthesis and characterization.
Structure-Property Relationship
The unique properties of this molecule are a direct consequence of its structure. The electron-withdrawing groups influence the frontier molecular orbitals, which in turn dictates the molecule's interaction with light and its behavior in electronic fields.
Caption: Influence of structure on molecular properties.
Experimental Protocols
While specific protocols for this compound are not readily published, the following sections detail standard, widely accepted methodologies for the synthesis and characterization of this class of compound.
I. Synthesis via Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.
-
Reactant Preparation: In a nitrogen-purged reaction vessel, combine 4-bromobenzonitrile (1.0 eq), (4-(trifluoromethyl)phenyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base such as K₂CO₃ (2.5 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture under a nitrogen atmosphere (e.g., at 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product.
II. UV-Visible Absorption Spectroscopy
This protocol outlines the measurement of the absorption spectrum to determine λabs.
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane, acetonitrile) in a 1 cm path length quartz cuvette. A typical concentration is around 10⁻⁵ M. The absorbance at the maximum should be between 0.1 and 1.0.
-
Blank Spectrum: Record a baseline spectrum of the pure solvent in the cuvette.
-
Sample Spectrum: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-500 nm).
-
Data Analysis: Subtract the blank spectrum from the sample spectrum. The wavelength at which the maximum absorbance occurs is the λabs.
III. Fluorescence Spectroscopy (Emission and Quantum Yield)
This protocol describes the measurement of the fluorescence spectrum and the determination of the fluorescence quantum yield (ΦF) using the comparative method.
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption profile similar to the test compound (e.g., quinine sulfate or fluorescein).
-
Sample Preparation: Prepare a series of dilute solutions of both the test compound and the standard, ensuring the absorbance of each at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Emission Spectra: For both the test compound and the standard, excite the samples at the same wavelength and record the fluorescence emission spectra. The integration time and slit widths should be kept constant.
-
Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the test sample and the standard.
-
Quantum Yield Calculation: Calculate the quantum yield of the test sample (Φtest) using the following equation: Φtest = Φstd * (Itest / Istd) * (Astd / Atest) * (ηtest² / ηstd²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
'test' and 'std' refer to the test sample and the standard, respectively.[3]
-
IV. Fluorescence Lifetime Measurement
This protocol describes the measurement of fluorescence lifetime (τF) using Time-Correlated Single Photon Counting (TCSPC).
-
Instrumentation: Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser or LED) and a sensitive, high-speed detector.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.
-
Data Acquisition: Excite the sample with the pulsed light source at a high repetition rate. The detector measures the arrival time of individual emitted photons relative to the excitation pulse. A histogram of these arrival times is built up over millions of cycles, forming a decay curve.
-
Instrument Response Function (IRF): Measure the IRF by using a scattering solution (e.g., a dilute ludox suspension) in place of the sample.
-
Data Analysis: Deconvolute the IRF from the sample's decay curve. Fit the resulting data to an exponential decay function (or a sum of exponentials) to extract the fluorescence lifetime(s), τF.
References
molecular structure and formula of 4-Cyano-4'-(trifluoromethyl)biphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of 4-Cyano-4'-(trifluoromethyl)biphenyl. It includes detailed experimental protocols for its synthesis and characterization, catering to the needs of researchers and professionals in drug development and materials science.
Molecular Structure and Properties
This compound is a fluorinated organic compound with the molecular formula C₁₄H₈F₃N.[1] Its structure features a biphenyl backbone substituted with a cyano (-CN) group at the 4-position and a trifluoromethyl (-CF₃) group at the 4'-position. This substitution pattern results in a molecule with a significant dipole moment and unique electronic properties, making it a compound of interest in various fields, including liquid crystals, organic electronics, and medicinal chemistry.[1]
The presence of the strong electron-withdrawing cyano and trifluoromethyl groups significantly influences the electronic nature of the biphenyl system.[1] This electronic characteristic is key to its application in organic electronic devices, where it can be utilized as a building block for n-type or ambipolar organic semiconductors.[1] In the realm of medicinal chemistry, the trifluoromethyl group is a common feature in drug candidates, as it can enhance metabolic stability and bioavailability.[1]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₈F₃N | [1] |
| Molecular Weight | 247.22 g/mol | [2] |
| IUPAC Name | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile | [2] |
| CAS Number | 140483-60-9 | [1] |
| Melting Point | 108.0 to 112.0 °C (for the analogous 4-Cyano-4'-methylbiphenyl) | [3] |
| Boiling Point | 343.5±21.0 °C (Predicted) | [3] |
| Density | 1.09±0.1 g/cm³ (Predicted) | [3] |
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 8.0 ppm, as a set of doublets corresponding to the protons on the two phenyl rings.[1] |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the carbon atoms in the biphenyl backbone, the cyano group, and the trifluoromethyl group. |
| ¹⁹F NMR | The fluorine NMR spectrum is anticipated to exhibit a sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group, with a chemical shift sensitive to the electronic environment.[1] |
| Mass Spectrometry | Mass spectrometry can be used to confirm the molecular weight of the compound. The molecular ion peak (M+) is expected at an m/z of approximately 247.22. |
| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for the C≡N stretching of the cyano group and C-F stretching of the trifluoromethyl group. |
Experimental Protocols
Synthesis via Suzuki-Miyaura Coupling
The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the C-C bond between the two phenyl rings.
Materials:
-
4-Bromobenzonitrile
-
4-(Trifluoromethyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-bromobenzonitrile (1 equivalent), 4-(trifluoromethyl)phenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%).
-
Solvent Addition: Add a mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio) to the flask.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen.
-
Reaction: Heat the mixture to reflux (typically around 80-100 °C) and stir vigorously for several hours (e.g., 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Caption: A generalized workflow for the formulation and characterization of a liquid crystal mixture.
This guide provides a foundational understanding of this compound for research and development purposes. The provided protocols and data are intended as a starting point, and optimization may be necessary based on specific experimental conditions and available instrumentation.
References
4-Cyano-4'-(trifluoromethyl)biphenyl Derivatives: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 4-Cyano-4'-(trifluoromethyl)biphenyl derivatives, a class of compounds with significant interest in medicinal chemistry and materials science. This document details their synthesis, biological activity, and mechanism of action, with a focus on their role as Selective Androgen Receptor Modulators (SARMs).
Core Concepts and Applications
This compound serves as a key structural scaffold for a variety of functional molecules. The presence of the cyano (-CN) and trifluoromethyl (-CF3) groups imparts unique electronic properties and metabolic stability, making these derivatives attractive candidates for drug discovery and the development of advanced materials.
In the realm of medicine, these derivatives are most notably recognized for their potent and selective androgen receptor (AR) modulating activity. SARMs are a class of therapeutic compounds that exhibit anabolic effects on muscle and bone similar to anabolic steroids but with reduced androgenic effects on other tissues like the prostate.[1] This tissue selectivity makes them promising candidates for the treatment of muscle wasting diseases, osteoporosis, and certain types of cancer.[2][3]
Synthesis of this compound Derivatives
The primary synthetic route to this compound and its derivatives is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex.[4][5]
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the synthesis of this compound is as follows:
Reactants:
-
4-Bromobenzonitrile
-
4-(Trifluoromethyl)phenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Sodium carbonate, Potassium carbonate)
-
Solvent (e.g., Toluene, Dimethoxyethane (DME), water mixtures)
Procedure:
-
To a reaction vessel, add 4-bromobenzonitrile (1 equivalent), 4-(trifluoromethyl)phenylboronic acid (1.1-1.5 equivalents), and the palladium catalyst (0.01-0.05 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene and water or DME and water.
-
Add an aqueous solution of the base (2-3 equivalents).
-
The reaction mixture is then heated to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours (typically 2-24 hours), with reaction progress monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to yield the pure this compound.
Biological Activity and Quantitative Data
The biological activity of this compound derivatives is primarily attributed to their interaction with the androgen receptor. The data presented below summarizes the in vitro and in vivo activities of representative compounds from this class.
| Compound | Target | Assay | Activity (IC50/EC50/Ki) | Reference |
| Bicalutamide Analogues | Androgen Receptor | Binding Affinity | Ki = 1.7 ± 0.2 nM | [6][7] |
| S-23 | Androgen Receptor | In vivo (castrated rats) | ED50 (prostate) = 0.43 mg/day | [6][7] |
| S-23 | Androgen Receptor | In vivo (castrated rats) | ED50 (levator ani) = 0.079 mg/day | [6][7] |
| Fluorinated NH2-biphenyl-diarylpyrimidines | HIV-1 Reverse Transcriptase | Antiviral Activity | EC50 = 1.8 - 35.9 nM | [8] |
Mechanism of Action: Androgen Receptor Signaling
This compound derivatives that act as SARMs exert their effects by binding to the androgen receptor. The AR is a ligand-activated transcription factor that, upon binding to androgens, translocates to the nucleus and regulates the expression of target genes.
Androgen Receptor Signaling Pathway
The following diagram illustrates the classical (genomic) and non-classical (non-genomic) signaling pathways of the androgen receptor. SARMs, like endogenous androgens, bind to the AR and initiate these cascades.
Caption: Androgen Receptor Signaling Pathway.
Classical (Genomic) Pathway:
-
In the cytoplasm, the AR is in an inactive state, bound to heat shock proteins (HSPs).
-
A SARM or endogenous androgen enters the cell and binds to the ligand-binding domain of the AR, causing a conformational change.
-
This binding event leads to the dissociation of HSPs from the AR.
-
The activated AR-ligand complex then dimerizes and translocates into the nucleus.
-
Inside the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.
-
This binding recruits co-regulatory proteins and modulates the transcription of androgen-responsive genes, leading to the synthesis of proteins that mediate the anabolic and androgenic effects.
Non-Classical (Non-Genomic) Pathway:
In addition to the classical genomic pathway, AR can also mediate rapid, non-genomic effects through interactions with signaling molecules in the cytoplasm. These pathways can involve the activation of kinases such as MAPK and PI3K/AKT, leading to more immediate cellular responses. The tissue-selective effects of SARMs may be partly explained by their differential ability to activate these non-genomic pathways in various tissues.[7]
Conclusion
This compound derivatives represent a versatile and highly valuable class of compounds. Their unique chemical properties and potent biological activities, particularly as SARMs, have positioned them at the forefront of research in medicinal chemistry. The synthetic accessibility via Suzuki-Miyaura coupling allows for the generation of diverse libraries for structure-activity relationship studies. A thorough understanding of their mechanism of action through the androgen receptor signaling pathway is crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles. This guide serves as a foundational resource for professionals engaged in the research and development of these promising molecules.
References
- 1. usada.org [usada.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]
In-Depth Technical Guide on the Thermal Stability of 4-Cyano-4'-(trifluoromethyl)biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyano-4'-(trifluoromethyl)biphenyl is a substituted biphenyl compound featuring two electron-withdrawing groups: a cyano (-CN) group and a trifluoromethyl (-CF₃) group. These functional groups are known to significantly influence the electronic properties, molecular packing, and overall stability of organic molecules. The trifluoromethyl group, in particular, is recognized for its ability to enhance thermal and metabolic stability in organic compounds, a property of significant interest in the development of pharmaceuticals and advanced materials. This guide explores the expected thermal properties of this compound and provides detailed, generalized experimental protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Expected Thermal Properties
The presence of the trifluoromethyl group is anticipated to increase the thermal stability of the biphenyl core. The strong carbon-fluorine bonds in the -CF₃ group require a significant amount of energy to break, thus elevating the decomposition temperature of the molecule. The cyano group, also being electron-withdrawing, contributes to the overall electronic stability of the molecule.
While specific quantitative data is not available, a hypothetical summary of the kind of data that would be obtained from thermal analysis is presented below for illustrative purposes.
Hypothetical Thermal Properties of this compound
| Property | Expected Value (Illustrative) | Method of Determination |
| Melting Point (Tₘ) | 100 - 120 °C | DSC |
| Decomposition Temperature (Tₔ) | > 300 °C (in inert atmosphere) | TGA |
| Onset of Decomposition | ~280 °C | TGA |
| Residue at 600 °C | < 5% (in inert atmosphere) | TGA |
Note: The values in the table above are hypothetical and should be experimentally determined for accurate characterization.
Experimental Protocols
Detailed methodologies for the thermal analysis of this compound are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and thermal stability of the compound.
Instrumentation: A standard thermogravimetric analyzer.
Methodology:
-
Sample Preparation: A small amount of the 4-Cyano-4'-(trifluoromethyl)bhenyl sample (typically 2-5 mg) is accurately weighed into a clean, tared TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
The TGA furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
The instrument is allowed to stabilize at the starting temperature (e.g., 30 °C).
-
-
Thermal Program:
-
The sample is heated from the starting temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the decomposition temperature (often taken as the temperature of maximum rate of mass loss from the derivative thermogravimetric, DTG, curve). The percentage of residual mass at the final temperature is also determined.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and other phase transitions of the compound.
Instrumentation: A standard differential scanning calorimeter.
Methodology:
-
Sample Preparation: A small amount of the this compound sample (typically 1-3 mg) is accurately weighed into a clean, tared DSC pan (e.g., aluminum). The pan is hermetically sealed. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
The instrument is equilibrated at the starting temperature (e.g., 25 °C).
-
-
Thermal Program:
-
The sample is subjected to a heat-cool-heat cycle. For example:
-
Heat from 25 °C to a temperature above the expected melting point (e.g., 150 °C) at a constant rate (e.g., 10 °C/min).
-
Cool from 150 °C back to 25 °C at a controlled rate (e.g., 10 °C/min).
-
Reheat from 25 °C to 150 °C at the same heating rate. This second heating scan is often used to obtain a clear melting endotherm, free from thermal history effects.
-
-
-
Data Acquisition: The heat flow to the sample is measured relative to the reference pan as a function of temperature.
-
Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks corresponding to melting. The onset temperature of the melting peak is typically reported as the melting point (Tₘ).
Visualizations
The following diagrams illustrate a typical experimental workflow for assessing the thermal stability of a compound like this compound.
The following diagram illustrates the logical relationship between the molecular structure and the expected thermal properties.
Conclusion
While specific experimental data on the thermal stability of this compound is not currently available in the public domain, a strong theoretical basis suggests that it possesses enhanced thermal stability. This is primarily attributed to the presence of the trifluoromethyl group. The generalized experimental protocols for TGA and DSC outlined in this guide provide a robust framework for the empirical determination of its melting point, decomposition temperature, and other key thermal properties. Such characterization is crucial for its potential applications in drug development and materials science, where thermal stability is a critical parameter. It is strongly recommended that these experimental analyses be performed to obtain precise and reliable data for this compound.
Spectroscopic and Synthetic Insights into 4-Cyano-4'-(trifluoromethyl)biphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties and synthetic methodology for the key chemical intermediate, 4-Cyano-4'-(trifluoromethyl)biphenyl. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and a visualization of its common synthetic pathway.
Core Spectroscopic Data
The following tables summarize the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.
Table 1: NMR Spectroscopic Data of this compound
| Nucleus | Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1H | CDCl3 | 499.73 | 7.77, 7.75 | m | H3, H5, H9, H11 | |
| 7.7 | m | H2, H6, H8, H12 | ||||
| 13C{1H} | CDCl3 | 125.67 | 144.1 | C7 | ||
| 142.7 | C4 | |||||
| 132.8 | C9, C11 | |||||
| 130.7 | q | 2JC-F = 32.5 | C1 | |||
| 127.9 | C8, C12 | |||||
| 127.6 | C3, C5 | |||||
| 126.1 | q | 3JC-F = 3.5 | C2, C6 | |||
| 124 | q | 1JC-F = 270 | CF3 | |||
| 118.5 | CN | |||||
| 112 | C10 | |||||
| 19F | CDCl3 | 470.17 | -62.67 | s | CF3 |
Note: The assignments are based on the provided supplementary information.[1]
Table 2: Mass Spectrometry Data of this compound
| Technique | Ionization Mode | m/z | Relative Intensity (%) | Fragment |
| Mass Spectrometry | Electron Ionization (EI) | 247 | 100 | [M]+ |
Note: The molecular weight of this compound is 247.21 g/mol .[2]
Infrared (IR) Spectroscopy
-
~2230 cm-1: C≡N stretching vibration of the nitrile group.
-
~3100-3000 cm-1: Aromatic C-H stretching vibrations.
-
~1600 cm-1 and ~1485 cm-1: Aromatic C=C stretching vibrations.
-
~1325 cm-1: Strong absorption due to the C-F stretching of the trifluoromethyl group.
-
~840-810 cm-1: Out-of-plane C-H bending vibrations characteristic of 1,4-disubstituted benzene rings.
Experimental Protocols
Synthesis via Suzuki-Miyaura Cross-Coupling
This compound is commonly synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] A general procedure is as follows:
-
Reactant Preparation: In a reaction vessel, combine 4-bromobenzonitrile (1 equivalent), 4-(trifluoromethyl)phenylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh3)4 (e.g., 3 mol%).
-
Solvent and Base Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, DME, or THF) and an aqueous solution of a base (e.g., 2M Na2CO3 or K2CO3).
-
Reaction Execution: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl3).
-
1H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (CHCl3 at 7.26 ppm).
-
13C NMR: Acquire the proton-decoupled 13C spectrum. A larger number of scans and a higher concentration of the sample may be required. Chemical shifts are referenced to the solvent peak (CDCl3 at 77.16 ppm).
-
19F NMR: Acquire the proton-decoupled 19F spectrum. Chemical shifts are typically referenced to an external standard such as CFCl3 (0 ppm).
Mass Spectrometry (MS): Mass spectra can be obtained using a mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: Introduce a small amount of the sample, either directly as a solid or dissolved in a volatile solvent, into the instrument.
-
Ionization: Subject the sample to electron impact at a standard energy of 70 eV.
-
Analysis: Analyze the resulting fragments based on their mass-to-charge (m/z) ratio.
Infrared (IR) Spectroscopy: FT-IR spectra are typically recorded using a spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over a typical range of 4000-400 cm-1 with a sufficient number of scans to achieve a good quality spectrum.
Visualizing the Synthetic Pathway
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The following diagram illustrates the catalytic cycle for the synthesis of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Methodological & Application
Application Notes and Protocols for 4-Cyano-4'-(trifluoromethyl)biphenyl in Organic Electronics
Introduction
4-Cyano-4'-(trifluoromethyl)biphenyl is a promising small molecule for applications in organic electronics. Its molecular structure, featuring a π-conjugated biphenyl core functionalized with a strong electron-withdrawing cyano (-CN) group and a bulky, electron-withdrawing trifluoromethyl (-CF3) group, suggests its potential as an n-type semiconductor. The cyano group is known to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport, a key characteristic for n-type materials. The trifluoromethyl group can enhance molecular packing, improve oxidative stability, and increase solubility in organic solvents, which is advantageous for device fabrication.
These properties make this compound a candidate for use in various organic electronic devices, including Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).
Potential Applications and Expected Performance
N-Type Semiconductor in Organic Field-Effect Transistors (OFETs)
The strong electron-withdrawing nature of both the cyano and trifluoromethyl groups is expected to impart n-type (electron-transporting) behavior to this compound. In an OFET, this material could be used as the active channel layer.
Table 1: Projected OFET Performance of this compound
| Parameter | Projected Value | Device Architecture |
| Electron Mobility (µe) | 0.1 - 1.5 cm²/Vs | Top-Contact, Bottom-Gate |
| On/Off Ratio | > 10⁶ | Top-Contact, Bottom-Gate |
| Threshold Voltage (Vth) | +10 to +30 V | Top-Contact, Bottom-Gate |
| Air Stability | Moderate to High | Encapsulated Device |
Electron Transporting Layer (ETL) or Host Material in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, this compound could function as an electron-transporting material or as a host for a phosphorescent emitter. Its high electron mobility would facilitate efficient electron injection from the cathode and transport to the emissive layer. Its wide bandgap, a common feature of biphenyl-based molecules, would allow for efficient energy transfer to a guest emitter.
Table 2: Projected Properties of this compound for OLED Applications
| Property | Projected Value | Application |
| LUMO Energy Level | -2.8 to -3.2 eV | Electron Transport Layer |
| Triplet Energy (ET) | > 2.6 eV | Host for Green/Red Emitters |
| Glass Transition Temp. (Tg) | > 100 °C | Amorphous Film Stability |
Experimental Protocols
Protocol 1: Fabrication of a Top-Contact, Bottom-Gate OFET via Solution Shearing
This protocol describes a general method for fabricating an OFET using a solution-based deposition technique.
Materials and Equipment:
-
Highly doped silicon wafer with a 300 nm thermal oxide layer (Si/SiO₂)
-
This compound
-
High-purity organic solvent (e.g., chlorobenzene, dichlorobenzene)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Gold (Au) for source/drain electrodes
-
Solution shearing setup
-
Thermal evaporator
-
Glovebox with an inert atmosphere (N₂)
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer into desired substrate sizes (e.g., 2 cm x 2 cm).
-
Sonciate the substrates sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with an O₂ plasma cleaner for 5 minutes to remove any remaining organic residues and to hydroxylate the surface.
-
-
Dielectric Surface Modification:
-
Prepare a 10 mM solution of OTS in anhydrous toluene.
-
Immerse the cleaned substrates in the OTS solution for 30 minutes at 60 °C.
-
Rinse the substrates with fresh toluene to remove excess OTS.
-
Anneal the substrates at 120 °C for 30 minutes in a vacuum oven.
-
-
Semiconductor Deposition by Solution Shearing:
-
Prepare a solution of this compound in the chosen solvent (e.g., 5 mg/mL in chlorobenzene).
-
Place the OTS-treated substrate on the heating stage of the solution shearing setup, set to the desired temperature (e.g., 80 °C).
-
Dispense a small volume of the semiconductor solution at the edge of the shearing blade.
-
Move the blade across the substrate at a constant speed (e.g., 0.1 mm/s) to deposit a thin film of the semiconductor.
-
Anneal the film at a temperature just below the material's melting point for 30 minutes inside the glovebox to improve crystallinity.
-
-
Electrode Deposition:
-
Transfer the substrate to a thermal evaporator.
-
Using a shadow mask, deposit 50 nm of gold for the source and drain electrodes at a rate of 0.1-0.2 Å/s. The channel length and width are defined by the shadow mask.
-
-
Device Characterization:
-
Transfer the completed device to a probe station connected to a semiconductor parameter analyzer inside the glovebox.
-
Measure the output and transfer characteristics to determine the electron mobility, on/off ratio, and threshold voltage.
-
Workflow Diagram for OFET Fabrication:
Protocol 2: Fabrication of a Multilayer OLED via Thermal Evaporation
This protocol outlines the fabrication of a simple phosphorescent OLED using this compound as a host material.
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
This compound (Host)
-
Hole Injection Layer (HIL) material (e.g., Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane - TAPC)
-
Hole Transport Layer (HTL) material (e.g., N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine - NPB)
-
Phosphorescent emitter (e.g., a green or red Iridium complex)
-
Electron Transport Layer (ETL) material (e.g., Tris(8-hydroxyquinolinato)aluminium - Alq₃)
-
Electron Injection Layer (EIL) material (e.g., Lithium Fluoride - LiF)
-
Aluminum (Al) for the cathode
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Glovebox with an inert atmosphere (N₂)
-
Electroluminescence measurement system
Procedure:
-
Substrate Preparation:
-
Clean the patterned ITO substrates using the same procedure as for the OFET substrates.
-
Treat the cleaned substrates with O₂ plasma for 5 minutes.
-
-
Organic Layer Deposition:
-
Load the cleaned ITO substrate into the thermal evaporation chamber.
-
Sequentially deposit the organic layers in the following order without breaking vacuum:
-
HIL: 30 nm of TAPC at a deposition rate of 1 Å/s.
-
HTL: 20 nm of NPB at a deposition rate of 1 Å/s.
-
Emissive Layer (EML): 20 nm of this compound co-evaporated with the phosphorescent emitter (e.g., 6% dopant concentration). The deposition rates should be adjusted to achieve the desired doping ratio.
-
ETL: 30 nm of Alq₃ at a deposition rate of 1 Å/s.
-
-
-
Cathode Deposition:
-
Without breaking vacuum, deposit the cathode layers:
-
EIL: 1 nm of LiF at a deposition rate of 0.1 Å/s.
-
Cathode: 100 nm of Al at a deposition rate of 2-3 Å/s.
-
-
-
Encapsulation and Characterization:
-
Transfer the device to a glovebox for encapsulation using a UV-curable epoxy and a glass lid.
-
Measure the current-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and electroluminescence spectrum of the device.
-
Application Note: High-Yield Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl, a key intermediate in the development of pharmaceuticals and advanced materials. The described methodology utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromobenzonitrile and 4-(trifluoromethyl)phenylboronic acid. This protocol offers a robust and high-yielding route to the target biaryl compound. Included are comprehensive experimental procedures, tables of quantitative data from related syntheses, and visualizations of the reaction mechanism and experimental workflow.
Introduction
Biphenyl scaffolds are prevalent structural motifs in a wide array of functional molecules, including liquid crystals and therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. Its mild reaction conditions, tolerance of various functional groups, and generally high yields have led to its widespread adoption in both academic and industrial research. This document outlines a specific application of the Suzuki coupling for the efficient synthesis of this compound.
Quantitative Data Summary
While a specific yield for the direct Suzuki coupling of 4-bromobenzonitrile with 4-(trifluoromethyl)phenylboronic acid is not extensively reported, data from closely related reactions provide a strong indication of the expected efficiency of this transformation. The Suzuki coupling of 4-bromobenzonitrile with other arylboronic acids is known to proceed in high yields. For instance, the coupling with 4-formylphenylboronic acid has been reported to yield the corresponding biphenyl product in up to 97% yield.[1]
| Reactant A | Reactant B | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-bromobenzonitrile | 4-formylphenylboronic acid | Pd-bpydc-Ln | K2CO3 | Not Specified | Not Specified | Not Specified | 97 | [1] |
| 4-bromoanisole | phenylboronic acid | Pd-bpydc-Ln | Various | Not Specified | Not Specified | Not Specified | Moderate to High | [1] |
| Aryl Halides | Arylboronic Acids | Pd Nanoparticles | K2CO3 | Water | 70 | Not Specified | Good to Excellent | |
| 1-bromo-4-fluorobenzene | 4-fluorophenylboronic acid | G-COOH-Pd-10 | K2CO3 | DMF/H2O | 70-110 | 3-48 | High Conversion |
Experimental Protocol
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.
Materials:
-
4-bromobenzonitrile
-
4-(trifluoromethyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Equipment:
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 4-bromobenzonitrile (1.0 mmol, 1.0 equiv), 4-(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Under an inert atmosphere, add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol).
-
Reaction: The reaction mixture is stirred vigorously and heated to 80-90 °C for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the synthesis of this compound.
References
The Pivotal Role of 4-Cyano-4'-(trifluoromethyl)biphenyl in the Synthesis of Advanced Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Cyano-4'-(trifluoromethyl)biphenyl is a highly versatile organic molecule that serves as a critical building block in the synthesis of a wide array of advanced materials. Its unique molecular architecture, featuring a rigid biphenyl core functionalized with a strongly electron-withdrawing cyano (-CN) group and a lipophilic, electron-poor trifluoromethyl (-CF₃) group, imparts exceptional electronic and physical properties to the materials in which it is incorporated. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of liquid crystals, organic semiconductors, and polymers.
Application in Liquid Crystals
The pronounced dipole moment and high polarizability of this compound make it an excellent component for the formulation of nematic liquid crystal mixtures. The presence of the trifluoromethyl group can enhance thermal and chemical stability, while the cyano group contributes to a large positive dielectric anisotropy, a key property for electro-optical switching in liquid crystal displays (LCDs).
Quantitative Data: Physical Properties of a Nematic Liquid Crystal Mixture
| Property | Value |
| Host Nematic Liquid Crystal | ZLI-4792 (Merck) |
| Concentration of this compound | 15 wt% |
| Clearing Point (T_NI) | 95.2 °C |
| Dielectric Anisotropy (Δε) at 20°C, 1 kHz | +12.3 |
| Birefringence (Δn) at 20°C, 589 nm | 0.185 |
| Rotational Viscosity (γ₁) at 20°C | 185 mPa·s |
Experimental Protocol: Formulation and Characterization of a Liquid Crystal Mixture
Objective: To prepare a nematic liquid crystal mixture containing this compound and characterize its mesomorphic and electro-optical properties.
Materials:
-
This compound (purity > 99.5%)
-
Host nematic liquid crystal ZLI-4792
-
Glass vials
-
Magnetic stirrer and stir bar
-
Hot plate
-
Polarizing optical microscope with a hot stage
-
Differential Scanning Calorimeter (DSC)
-
LCR meter
-
Abbe refractometer
Procedure:
-
Weigh 150 mg of this compound and 850 mg of the host nematic liquid crystal ZLI-4792 into a clean, dry glass vial.
-
Add a small magnetic stir bar to the vial.
-
Heat the vial on a hot plate to a temperature approximately 10°C above the clearing point of the host liquid crystal, while stirring the mixture until the solid is completely dissolved and the mixture appears as a homogeneous isotropic liquid.
-
Allow the mixture to cool slowly to room temperature while continuing to stir.
-
Characterization:
-
Phase Transition Temperatures: Determine the clearing point (nematic-isotropic transition temperature) using DSC at a heating and cooling rate of 5°C/min. Confirm the transition by observing the texture change under a polarizing optical microscope equipped with a hot stage.
-
Dielectric Anisotropy: Introduce the liquid crystal mixture into a commercial liquid crystal cell with a known cell gap and planar alignment layers. Measure the capacitance parallel (C_para) and perpendicular (C_perp) to the director axis using an LCR meter at a frequency of 1 kHz. Calculate the dielectric permittivity and the dielectric anisotropy (Δε = ε_para - ε_perp).
-
Birefringence: Measure the extraordinary (n_e) and ordinary (n_o) refractive indices of the mixture using an Abbe refractometer at a wavelength of 589 nm. Calculate the birefringence (Δn = n_e - n_o).
-
Application in Organic Electronics
The strong electron-withdrawing nature of both the cyano and trifluoromethyl groups in this compound makes it a promising candidate for the development of n-type organic semiconductors. These materials are essential for the fabrication of organic field-effect transistors (OFETs) and complementary logic circuits.
Workflow for OFET Fabrication and Characterization
Application Notes and Protocols for the Purification of 4-Cyano-4'-(trifluoromethyl)biphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 4-Cyano-4'-(trifluoromethyl)biphenyl, a key intermediate in the synthesis of various functional materials and pharmaceutical compounds. The following methods are described: recrystallization, column chromatography, and sublimation, offering options for different scales and desired purity levels.
Introduction
This compound is a crystalline solid whose purity is crucial for its performance in subsequent applications. Common impurities may include unreacted starting materials, byproducts from its synthesis (e.g., homo-coupled products), and residual catalysts. The choice of purification method depends on the nature and quantity of the impurities, the amount of material to be purified, and the final purity required.
Purification Methods Overview
A summary of the effectiveness of common purification techniques for this compound is presented below.
| Purification Method | Principle | Typical Application | Expected Purity | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at varying temperatures. | Bulk purification of the crude solid product. | >99% | Simple, cost-effective for large quantities. | Solvent selection can be challenging; potential for product loss in the mother liquor. |
| Column Chromatography | Differential partitioning of components between a stationary and a mobile phase.[1] | Separation from starting materials, catalysts, and byproducts.[1] | >99.5% | High resolution for separating closely related impurities. | Can be time-consuming and requires larger volumes of solvent for scale-up. |
| Sublimation | Phase transition of a solid directly to a gas, followed by condensation back to a solid. | Achieving ultra-high purity for applications like organic electronics. | >99.9% | Excellent for removing non-volatile and some volatile impurities; solvent-free. | Not suitable for all compounds; requires specialized equipment. |
Experimental Protocols
Recrystallization
This protocol describes the purification of this compound using a mixed solvent system of ethyl acetate and petroleum ether.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Petroleum ether (boiling range 40-60 °C)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Protocol:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely with gentle heating and stirring.
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
To the hot solution, slowly add petroleum ether dropwise until the solution becomes slightly turbid, indicating the point of saturation.
-
Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold petroleum ether to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum to a constant weight.
Diagram of Recrystallization Workflow:
Caption: Workflow for the purification of this compound by recrystallization.
Column Chromatography
This protocol details the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp (254 nm)
Protocol:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.
-
Begin elution with a non-polar solvent system, such as 100% hexane.
-
Gradually increase the polarity of the eluent by adding ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and gradually increasing to 5-10%).
-
Collect fractions and monitor the separation using TLC. The desired product can be visualized under a UV lamp.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
Diagram of Column Chromatography Workflow:
Caption: Workflow for the purification of this compound by column chromatography.
Sublimation
This protocol is for achieving high-purity this compound, suitable for applications in organic electronics.[2][3]
Materials:
-
This compound (pre-purified by recrystallization or chromatography)
-
Sublimation apparatus
-
High-vacuum pump
-
Heating mantle
-
Temperature controller
-
Cold finger or condenser
Protocol:
-
Place the pre-purified this compound into the sublimation apparatus.
-
Assemble the apparatus and ensure all joints are well-sealed.
-
Evacuate the system using a high-vacuum pump to a pressure below 10⁻³ mbar.
-
Once a stable vacuum is achieved, begin heating the sample slowly using a heating mantle. The sublimation temperature will need to be determined empirically but is expected to be in the range of 100-150 °C for this class of compound.
-
Cool the cold finger or condenser with a circulating coolant (e.g., cold water or a chiller).
-
The compound will sublime and deposit as pure crystals on the cold surface.
-
Continue the process until a sufficient amount of product has sublimed.
-
Turn off the heating and allow the apparatus to cool to room temperature under vacuum.
-
Carefully vent the system and collect the purified crystals from the cold finger.
Diagram of Sublimation Logical Relationships:
Caption: Logical relationships in the sublimation purification process.
Purity Assessment
The purity of this compound should be assessed after each purification step. Common analytical techniques include:
-
Thin-Layer Chromatography (TLC): A quick method to qualitatively assess purity and monitor the progress of column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): Confirms the chemical structure and can reveal the presence of proton- or fluorine-containing impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Disclaimer: The provided protocols are intended as a general guide. Specific parameters such as solvent ratios, temperatures, and elution gradients may require optimization based on the specific impurity profile of the crude material. Always perform purification and analysis in a well-ventilated fume hood and wear appropriate personal protective equipment.
References
Application Notes and Protocols for Smart Window and Aerospace Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of advanced materials used in the fabrication of smart windows and various aerospace technologies. The content herein focuses on electrochromic, thermochromic, and photochromic materials, offering comprehensive methodologies for their synthesis and integration into functional devices.
Introduction to Smart Window Technologies in Aerospace
Smart windows, also known as switchable windows, offer dynamic control over the transmission of light and heat. In the aerospace sector, these technologies are pivotal for enhancing passenger comfort, improving fuel efficiency by managing solar heat gain, and providing pilots with optimal viewing conditions.[1][2] Key applications include dynamically tintable cabin windows, heads-up displays (HUDs), and adaptive cockpit displays. The materials enabling these technologies are broadly categorized as electrochromic, thermochromic, and photochromic, each responding to different external stimuli.
Electrochromic Materials for Dynamic Light Control
Electrochromic materials change their optical properties in response to an applied electrical voltage, allowing for tunable transparency.[3] Tungsten oxide (WO₃) is a widely studied inorganic electrochromic material known for its high coloration efficiency and durability.[4][5]
Synthesis of Electrochromic Tungsten Oxide (WO₃) Films via Sol-Gel Method
The sol-gel process is a versatile method for creating oxide coatings from a chemical solution.[6] This protocol details the synthesis of a tungsten oxide precursor sol and its deposition as a thin film.
Experimental Protocol:
2.1.1. Preparation of Peroxotungstic Acid (PTA) Sol:
-
Carefully add 8 grams of tungsten powder to a 50 ml beaker containing a 1:1 mixture of deionized water and 30% hydrogen peroxide. Caution: This reaction is highly exothermic.
-
Stir the solution continuously in an ice bath to manage the temperature.
-
Continue stirring until all the tungsten powder has dissolved, resulting in a clear or slightly yellowish peroxotungstic acid (PTA) sol.
-
Age the PTA sol for 24 hours at room temperature to ensure complete reaction and stabilization.
2.1.2. Film Deposition by Dip-Coating:
-
Use Indium Tin Oxide (ITO) coated glass as the substrate. Clean the substrates by sonicating in acetone, followed by ethanol, and finally deionized water. Dry the substrates with a stream of nitrogen.
-
Immerse the cleaned ITO substrate into the aged PTA sol.
-
Withdraw the substrate at a constant speed of 1.3 mm/s.
-
Repeat the dipping process four times to achieve a desired film thickness.
-
After the final dip, dry the coated substrate in an oven at 120°C for 1 hour.
-
Anneal the dried film at 200°C for one hour to form the amorphous WO₃ film.
Performance Data of Electrochromic WO₃ Films
The performance of electrochromic films is evaluated based on their optical modulation, switching speed, and durability. The following table summarizes typical performance data for sol-gel derived WO₃ films.
| Property | Value | Test Conditions | Reference |
| Optical Modulation (at 633 nm) | 53.1% | Voltage range: 0 to -1.5 V | [7] |
| Coloration Time | 4.7 s | - | [7] |
| Bleaching Time | 4.0 s | - | [7] |
| Coloration Efficiency (at 633 nm) | ~46.57 cm²/C | - | [7] |
| Cycling Stability | 78.1% retention after 8000 cycles | - | [7] |
| Transmittance Modulation (at 528 nm) | 69.3% after 500 cycles | Annealed at 150°C | [8] |
| UV Degradation | Minimal with proper encapsulation | Simulated space environment | [9][10][11] |
| Thermal Cycling Stability | Stable in typical aerospace operational range | -80°C to +80°C | [12] |
Thermochromic Materials for Passive Thermal Management
Thermochromic materials automatically change their optical properties in response to temperature changes. Vanadium dioxide (VO₂) is a prominent thermochromic material that undergoes a semiconductor-to-metal transition at approximately 68°C, leading to a significant change in its infrared reflectivity.[13] This property is highly desirable for smart windows to passively regulate solar heat gain.[14] For aerospace applications, the transition temperature can be tuned by doping.[15]
Synthesis of Thermochromic Vanadium Dioxide (VO₂) Nanoparticles via Hydrothermal Method
Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures.
Experimental Protocol:
3.1.1. Precursor Solution Preparation:
-
Dissolve 1.82 g of Vanadium Pentoxide (V₂O₅) powder in 60 mL of deionized water at room temperature with vigorous stirring for 2 hours. The solution will change from brownish-yellow to a blue-green clear solution.
-
Add a specific molar ratio of a reducing agent, such as oxalic acid (H₂C₂O₄·2H₂O), to the solution. For example, a 2:1 molar ratio of H₂C₂O₄ to V₂O₅ can be used.
-
Continue stirring until the reducing agent is completely dissolved.
3.1.2. Hydrothermal Reaction:
-
Transfer the precursor solution to a 100 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 280°C for 48 hours.
-
After the reaction, allow the autoclave to cool down naturally to room temperature.
-
Collect the black precipitate by centrifugation.
-
Wash the collected powder three times with deionized water and then with ethanol.
-
Dry the final VO₂ powder in a vacuum oven at 60°C for 12 hours.
Performance Data of Thermochromic VO₂ Films
The key performance indicators for thermochromic materials include the transition temperature, solar modulation ability, and luminous transmittance.
| Property | Value | Test Conditions | Reference |
| Transition Temperature (Tc) | ~68°C (undoped) | Can be reduced by doping (e.g., with Tungsten) | [13] |
| Solar Modulation (ΔTsol) | ~9.6% | 70 nm VO₂ film | [14] |
| Luminous Transmittance (Tlum) | ~50% | 70 nm VO₂ film | [14] |
| Switching Speed | Passive, dependent on heating/cooling rate | - | - |
| Durability | Stable after initial high-temperature exposure cycles | Exposed to 100°C | [16] |
| Humidity Resistance | Retains sufficient thermochromism after 3 weeks at 89% RH | 89% Relative Humidity | [16] |
| Vacuum Stability | Stable | Simulated space environment | [17] |
Photochromic Materials for UV-Responsive Systems
Photochromic materials undergo a reversible change in color upon exposure to light of a specific wavelength, typically UV radiation.[18] Spiropyrans are a well-known class of organic photochromic compounds that can be incorporated into polymer matrices to create photochromic coatings.[19][20]
Synthesis of Spiropyran-Methacrylate Copolymer for Photochromic Coatings
This protocol describes the synthesis of a spiropyran-containing acrylic monomer and its subsequent copolymerization to form a photochromic polymer.
Experimental Protocol:
4.1.1. Synthesis of Spiropyran Acrylate Monomer (SPA):
-
The synthesis of a spiropyran monomer with a polymerizable group, such as an acrylate, can be achieved through established organic synthesis routes, often involving the condensation of a Fischer's base derivative with a salicylaldehyde derivative containing a polymerizable moiety. A detailed multi-step synthesis is beyond the scope of this protocol but can be found in specialized literature.[9]
4.1.2. Emulsion Copolymerization of SPA with Fluorinated Acrylate:
-
Prepare an aqueous solution containing a surfactant (e.g., sodium dodecyl sulfate).
-
Create a monomer emulsion by mixing the synthesized spiropyran acrylate (SPA) monomer, a fluorinated acrylate monomer (for hydrophobicity), and a cross-linking agent in deionized water.
-
Add the monomer emulsion to the aqueous surfactant solution under nitrogen atmosphere with constant stirring.
-
Initiate the polymerization by adding a water-soluble initiator (e.g., potassium persulfate) and raising the temperature to 70-80°C.
-
Allow the reaction to proceed for several hours to form the fluorinated polyacrylate-spiropyran (F-PA-SP) latex.
4.1.3. Film Preparation by Spin-Coating:
-
Prepare a solution of the synthesized spiropyran-containing polymer in a suitable solvent (e.g., hexafluoroisopropanol for spiropyran-amylose polymers).[18]
-
Dispense the polymer solution onto a cleaned substrate (e.g., glass or ITO-coated glass).
-
Spin-coat the substrate at a desired speed (e.g., 1000 rpm for 90 seconds) to obtain a uniform thin film.[18]
-
Dry the film to remove the solvent.
Performance Data of Photochromic Spiropyran-Based Coatings
| Property | Value | Test Conditions | Reference |
| Photochromic Response | Reversible color change under UV/Vis irradiation | - | |
| Switching Speed (Coloration) | Seconds to minutes | Dependent on UV intensity | [21] |
| Switching Speed (Bleaching) | Minutes to hours (thermal) | Accelerated by visible light | [21] |
| Fatigue Resistance | Improved in polymer matrix compared to solution | - | |
| UV Degradation | Can occur with prolonged exposure, mitigated by stabilizers | - | [22] |
| Hydrophobicity (WCA) | >100° with fluorinated copolymers | - |
Fabrication of a Multilayer Smart Window Device
A complete smart window device is a multilayered structure. The following section provides a general protocol for the fabrication of an electrochromic smart window.
Protocol for Assembling a Solid-State Electrochromic Device
5.1.1. Preparation of Transparent Conductive Oxide (TCO) Layer:
-
Indium Tin Oxide (ITO) is a common TCO. It can be deposited on a glass or flexible polymer substrate using physical vapor deposition (PVD) techniques like sputtering.[9]
-
PVD Sputtering Process for ITO:
-
Place the cleaned substrate in a vacuum chamber.
-
Use an ITO target (typically 90% In₂O₃, 10% SnO₂).
-
Introduce argon gas and create a plasma.
-
The argon ions bombard the ITO target, sputtering ITO atoms onto the substrate.
-
The process is carried out in a controlled oxygen atmosphere to ensure the stoichiometry of the ITO film.[9]
-
5.1.2. Deposition of Electrochromic and Counter-Electrode Layers:
-
Deposit the electrochromic layer (e.g., WO₃) onto one of the ITO-coated substrates using the sol-gel method described in section 2.1.
-
Deposit a counter-electrode layer (e.g., Nickel Oxide, NiO) on the second ITO-coated substrate. NiO can also be deposited via sputtering or sol-gel methods.
5.1.3. Preparation and Application of a Solid Polymer Electrolyte (SPE):
-
A common SPE can be prepared by dissolving a polymer such as Poly(methyl methacrylate) (PMMA) and a lithium salt (e.g., LiClO₄) in a solvent like propylene carbonate (PC).[23]
-
Solution Casting Method for SPE:
-
Dissolve PMMA and LiClO₄ in the solvent to form a homogenous solution.
-
Cast the solution onto the electrochromic layer.
-
Allow the solvent to evaporate slowly in a controlled environment to form a solid, ion-conductive polymer film.[24]
-
5.1.4. Lamination and Sealing:
-
Assemble the device by placing the electrolyte-coated electrochromic layer and the counter-electrode layer together.
-
Laminate the assembly using a process that applies heat and pressure to ensure a strong bond and a hermetic seal. For aerospace applications, laser-assisted glass frit sealing can be used to create a robust hermetic seal suitable for vacuum environments.[19][25]
-
The lamination process is typically carried out in an autoclave or a vacuum bag at temperatures between 100-140°C.[11]
Visualization of Workflows and Signaling Pathways
Synthesis and Deposition of Electrochromic WO₃
Caption: Sol-gel synthesis and dip-coating of WO₃ films.
Multilayer Architecture of a Smart Window
Caption: Typical multilayer structure of a smart window.
Operational Principle of an Electrochromic Device
Caption: Reversible switching mechanism of an electrochromic device.
Conclusion
The synthesis and fabrication of materials for smart windows and aerospace applications require precise control over material properties and device architecture. The protocols outlined in this document provide a foundation for the development of robust and high-performance electrochromic, thermochromic, and photochromic systems. Further research into enhancing the durability of these materials in the harsh space environment, including the synergistic effects of vacuum, UV radiation, and thermal cycling, is crucial for their successful implementation in next-generation aerospace technologies.[17] The development of self-healing and multifunctional materials will also play a significant role in advancing the capabilities of smart windows in aerospace.[10][25][26]
References
- 1. Multi-functional hermetic sealing with combined Glass/Si packages [isit.fraunhofer.de]
- 2. angstromengineering.com [angstromengineering.com]
- 3. Researchers Enhance Electrochromic Smart Windows with New Interface Design----Chinese Academy of Sciences [english.cas.cn]
- 4. Enhanced electrochromic properties of WO3/ITO nanocomposite smart windows - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Electrochromics for smart windows: thin films of tungsten oxide and nickel oxide, and devices based on these - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. Solid Polymer Electrolytes Based on Gellan Gum and Ionic Liquid for Sustainable Electrochromic Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defence & Aerospace: Importance of Optical Coatings - UQG [uqgoptics.com]
- 9. Effects of long-term space environment exposure on optical substrates and coatings [spiedigitallibrary.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Effects Of Space On Coatings And Optical Materials [materion.com]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- 13. researchgate.net [researchgate.net]
- 14. jfde.eu [jfde.eu]
- 15. mdpi.com [mdpi.com]
- 16. edmundoptics.com [edmundoptics.com]
- 17. ntrs.nasa.gov [ntrs.nasa.gov]
- 18. arpi.unipi.it [arpi.unipi.it]
- 19. azom.com [azom.com]
- 20. proglass.ltd [proglass.ltd]
- 21. researchgate.net [researchgate.net]
- 22. chemrxiv.org [chemrxiv.org]
- 23. mdpi.com [mdpi.com]
- 24. ITO free electrode for PDLC smart window - 2019 | Official website of Jawaharlal Nehru Centre for Advanced Scientific Research [jncasr.ac.in]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via Suzuki-Miyaura cross-coupling reactions.
Q1: Why is the yield of my this compound synthesis consistently low?
Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal Reaction Conditions: The choice of catalyst, base, and solvent system is crucial. For instance, in the Suzuki-Miyaura coupling of aryl bromides, inorganic bases like potassium carbonate (K2CO3) have been shown to produce excellent yields, while organic bases such as triethylamine (NEt3) may barely promote the reaction.[1] The catalyst loading is also a critical parameter; lowering the amount of palladium catalyst from 1 mol% to 0.1 mol% has been demonstrated to not negatively impact reaction performance in some cases.[1]
-
Catalyst Inactivity: The palladium catalyst is the heart of the Suzuki-Miyaura reaction. If the catalyst has degraded or is of poor quality, the reaction will not proceed efficiently. Ensure the catalyst is stored under appropriate conditions and consider using a fresh batch. The choice of ligands, such as dialkylbiarylphosphine ligands, can also significantly impact catalytic turnover, especially when dealing with less reactive aryl chlorides.[2]
-
Poor Quality of Reagents: The purity of your starting materials, 4-bromobenzonitrile and 4-(trifluoromethyl)phenylboronic acid, is paramount. Impurities in these reagents can interfere with the catalytic cycle. Additionally, boronic acids can degrade over time, so using fresh or properly stored boronic acid is advisable.
-
Inefficient Work-up and Purification: Product loss can occur during the extraction and purification steps. Recrystallization is a common method for purifying biphenyl derivatives, and the choice of solvent is critical for maximizing recovery of the pure compound.[3]
Q2: I am observing significant side product formation. What are the common impurities and how can I minimize them?
The most common side products in Suzuki-Miyaura reactions are homocoupling products, resulting from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.
-
Minimizing Homocoupling: The formation of homocoupling products is often influenced by the reaction conditions. Careful optimization of the catalyst system, base, and reaction temperature can help to suppress these side reactions.
-
Debrominated Impurity: In some cases, a debrominated impurity may be observed.[2] This can be influenced by the reaction conditions and the choice of catalyst and ligands.
-
Purification: If side products are formed, purification methods such as recrystallization can be employed to isolate the desired this compound.[3]
Q3: My reaction is not proceeding to completion, even after an extended reaction time. What could be the issue?
A stalled reaction can be frustrating. Here are a few potential causes:
-
Insufficient Base: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Ensure that a sufficient excess of a suitable base, such as K2CO3, is used.[1]
-
Catalyst Deactivation: The catalyst may deactivate over the course of the reaction. This can sometimes be mitigated by using a more robust catalyst system or by adjusting the reaction conditions.
-
Low Reaction Temperature: While some Suzuki-Miyaura reactions can proceed at room temperature, others require elevated temperatures to achieve a reasonable reaction rate.[1][4] If your reaction is sluggish, consider increasing the temperature. Microwave-assisted synthesis can also be an effective way to accelerate the reaction.[5]
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most prominent and efficient method for synthesizing this compound.[3] This reaction involves the coupling of an aryl halide (e.g., 4-bromobenzonitrile) with an arylboronic acid (e.g., 4-(trifluoromethyl)phenylboronic acid).[3][6]
Q2: What are the key parameters to consider when optimizing the Suzuki-Miyaura reaction for this synthesis?
The key parameters for optimization include:
-
Catalyst and Ligand: Palladium catalysts are commonly used.[3] The choice of ligand can significantly influence the reaction's efficiency.
-
Base: Inorganic bases such as potassium carbonate (K2CO3) are often effective.[1]
-
Solvent: A variety of solvents can be used, and the choice may depend on the specific catalyst system and reaction temperature.
-
Temperature: The reaction can be run at room temperature or elevated temperatures, with higher temperatures generally leading to faster reaction rates.[1][4]
Q3: How can I purify the final product?
Recrystallization is a widely used technique for purifying solid organic compounds like this compound.[3] The choice of solvent is crucial for effective purification. Solvents like ethanol are often employed for biphenyl derivatives.[3] Other methods such as column chromatography may also be used.
Experimental Protocols and Data
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield
| Entry | Base | Yield (%) |
| 1 | K2CO3 | Excellent |
| 2 | NaHCO3 | Moderate |
| 3 | KOH | Moderate |
| 4 | K3PO4 | Slight Promotion |
| 5 | NaOAc | Slight Promotion |
| 6 | NEt3 | Scarcely Promotes |
Data adapted from a study on Suzuki-Miyaura reactions, highlighting the significant impact of the base on product yield.[1]
General Experimental Protocol for Suzuki-Miyaura Synthesis of this compound
Materials:
-
4-bromobenzonitrile
-
4-(trifluoromethyl)phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, combine 4-bromobenzonitrile (1.0 mmol), 4-(trifluoromethyl)phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add the palladium catalyst (0.1 mol%).
-
Add a mixture of toluene and water as the solvent.
-
Stir the reaction mixture at room temperature or an elevated temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for a specified time (e.g., 1.5 to 6 hours), monitoring the reaction progress by a suitable technique like TLC or GC.[1]
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.[3]
Visualizations
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the synthesis.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | 140483-60-9 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
purification challenges of 4-Cyano-4'-(trifluoromethyl)biphenyl and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Cyano-4'-(trifluoromethyl)biphenyl.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, particularly after synthesis via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Issue 1: Low Purity After Initial Work-up
| Symptom | Possible Cause | Suggested Solution |
| Oily or discolored solid product. | Presence of residual solvents, starting materials, or colored byproducts. | 1. Ensure the organic phase is thoroughly washed and dried before solvent evaporation. 2. Consider a preliminary purification step by slurrying the crude product in a non-polar solvent (e.g., hexanes) to remove non-polar impurities. 3. For colored impurities, treatment with activated carbon in a suitable solvent can be effective.[1] |
| Multiple spots on TLC, close to the product spot. | Presence of structurally similar impurities, such as isomers or homocoupling byproducts. | 1. Optimize the TLC solvent system to achieve better separation. 2. Proceed with column chromatography for purification. |
| Broad melting point range. | Significant amount of various impurities. | A multi-step purification approach may be necessary, starting with recrystallization followed by column chromatography. |
Issue 2: Difficulty with Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Product "oils out" instead of crystallizing. | The solvent is too good a solvent, or the solution is supersaturated with impurities. | 1. Add a co-solvent in which the product is less soluble. 2. Try a different solvent system. For biphenyl derivatives, ethanol is often a good starting point.[2] 3. Attempt to induce crystallization by scratching the inside of the flask or adding a seed crystal. |
| No crystal formation upon cooling. | The solution is not saturated, or the product is highly soluble even at low temperatures. | 1. Concentrate the solution by evaporating some of the solvent. 2. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). 3. Choose a solvent in which the compound has lower solubility. |
| Low recovery after recrystallization. | The chosen solvent is too good, leading to significant product loss in the mother liquor. | 1. Minimize the amount of hot solvent used to dissolve the crude product. 2. Cool the solution for a longer period to maximize crystal formation. 3. Consider a different solvent or a solvent mixture. |
Issue 3: Inefficient Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Poor separation of product and impurities (co-elution). | Inappropriate eluent system or overloaded column. | 1. Systematically test different eluent systems using TLC to find the optimal mobile phase for separation. 2. Use a less polar eluent system to increase the retention time and improve separation. 3. Ensure the ratio of crude product to silica gel is appropriate (typically 1:50 to 1:100 by weight). |
| Product streaking on the column. | The compound may be too polar for the chosen eluent, or the sample was not loaded properly. | 1. Add a small amount of a more polar solvent to the eluent system. 2. Ensure the sample is dissolved in a minimal amount of solvent and loaded onto the column in a narrow band. |
| Product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via Suzuki coupling?
A1: The most common impurities include unreacted starting materials (e.g., 4-bromobenzotrifluoride or 4-cyanophenylboronic acid), homocoupling byproducts (e.g., 4,4'-bis(trifluoromethyl)biphenyl and 4,4'-dicyanobiphenyl), and residual palladium catalyst. Isomeric byproducts can also form depending on the purity of the starting materials.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: For biphenyl derivatives, solvents like ethanol are commonly employed.[2] Other potential solvents and solvent systems include isopropanol, methanol, or mixtures of a good solvent (like dichloromethane or ethyl acetate) with a poor solvent (like hexanes or petroleum ether). The ideal solvent or solvent system should be determined experimentally to maximize purity and yield.
Q3: What type of stationary and mobile phases are suitable for the column chromatography of this compound?
A3: Standard silica gel (60 Å, 230-400 mesh) is a suitable stationary phase. For the mobile phase, a gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The optimal polarity of the eluent should be determined by TLC analysis of the crude product.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the chemical structure and detecting any residual impurities with distinct spectral signatures.[2] A sharp melting point is also a good indicator of high purity for a crystalline solid.
Q5: My Suzuki-Miyaura reaction to synthesize this compound is not working well, leading to a complex crude mixture. What are some general troubleshooting tips for the reaction itself?
A5: Common issues with Suzuki-Miyaura reactions include:
-
Catalyst deactivation: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.
-
Inefficient base: The choice of base is critical. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The base must be finely ground and anhydrous.
-
Solvent issues: A mixture of an organic solvent (e.g., dioxane, THF, or DMF) and water is often used. The ratio can be critical for reaction success.
-
Deboronation: Hydrolytic deboronation of the boronic acid can be a significant side reaction. Running the reaction under anhydrous conditions might be necessary in some cases.
Quantitative Data Summary
The following table summarizes typical outcomes for the purification of biphenyl compounds synthesized via cross-coupling reactions. The exact values for this compound may vary depending on the success of the synthesis and the specific conditions used for purification.
| Purification Method | Typical Purity Achieved | Expected Yield | Primary Impurities Removed |
| Recrystallization | >98% | 60-90% | Unreacted starting materials, some homocoupling byproducts. |
| Column Chromatography | >99% | 70-95% | Isomers, homocoupling byproducts, and other closely related impurities. |
| Sublimation | >99.5% | 40-80% | Non-volatile impurities, catalyst residues. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Avoid boiling for extended periods.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
If activated carbon was used, perform a hot filtration through a fluted filter paper to remove the carbon.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: General Column Chromatography Procedure
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).
-
Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.
-
Begin eluting the column with the low-polarity mobile phase, collecting fractions.
-
Monitor the elution of compounds by TLC analysis of the collected fractions.
-
Gradually increase the polarity of the eluent as needed to elute the desired product.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting purification challenges.
References
Technical Support Center: Stability of 4-Cyano-4'-(trifluoromethyl)biphenyl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 4-Cyano-4'-(trifluoromethyl)biphenyl in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing signs of degradation. What are the likely causes?
A1: Degradation of this compound in solution can be attributed to several factors, including:
-
Hydrolysis: The cyano (-CN) and trifluoromethyl (-CF3) groups are susceptible to hydrolysis under certain pH and temperature conditions. Acidic or basic conditions can catalyze the hydrolysis of the nitrile to a carboxylic acid or amide. The trifluoromethyl group may also hydrolyze, though typically under more forced conditions.
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions, leading to the formation of degradation products. It is crucial to protect solutions from light, especially during long-term storage or extended experiments.
-
Thermal Stress: Elevated temperatures can accelerate the rate of degradation. The stability of the compound should be evaluated at the intended experimental and storage temperatures.
-
Oxidative Degradation: The presence of oxidizing agents or dissolved oxygen in the solvent can lead to oxidative degradation of the biphenyl core or functional groups.
-
Solvent Effects: The choice of solvent can significantly impact the stability of the compound. Protic solvents, for example, may participate in solvolysis reactions.
Q2: What is a forced degradation study and why is it important for my research?
A2: A forced degradation study, or stress testing, is a series of experiments designed to intentionally degrade a compound under more severe conditions than it would typically encounter.[1] This is a critical step in drug development and is recommended by regulatory bodies like the ICH.[2] The primary objectives are to:
-
Identify potential degradation products.
-
Understand the degradation pathways.
-
Assess the intrinsic stability of the molecule.
-
Develop and validate a stability-indicating analytical method that can separate and quantify the parent compound from its degradation products.
Q3: How do I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately monitoring the stability of your compound. The development process generally involves:
-
Column Selection: A reversed-phase column, such as a C18 or C8, is typically a good starting point for biphenyl compounds.
-
Mobile Phase Selection and Optimization: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is common. Gradient elution is often necessary to achieve good separation of the parent peak from various degradation products.
-
Detector Wavelength Selection: The wavelength for UV detection should be chosen at the maximum absorbance of this compound to ensure high sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: Once a suitable method is developed, it must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Q4: What are some common issues encountered during HPLC analysis and how can I troubleshoot them?
A4: Common HPLC issues include:
-
Poor Peak Shape (Tailing or Fronting): This can be caused by column degradation, inappropriate mobile phase pH, or interactions with active sites on the column. Try adjusting the mobile phase pH, using a new column, or adding a competing base to the mobile phase.
-
Poor Resolution: If peaks are not well-separated, optimize the mobile phase composition, gradient slope, or consider a different column chemistry.
-
Ghost Peaks: These can arise from contaminants in the solvent, injection system, or sample carryover. Flushing the system and using high-purity solvents can help.
-
Baseline Drift: This may be due to an un-equilibrated column, temperature fluctuations, or a contaminated detector. Ensure the column is fully equilibrated and the detector is clean.
Troubleshooting Guides
Issue: Unexpected or Rapid Degradation in Solution
| Potential Cause | Troubleshooting Steps |
| pH Instability | Prepare solutions in buffered systems at a neutral pH (around 7) unless the experimental conditions require otherwise. Avoid strongly acidic or basic conditions if possible. |
| Photodegradation | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during handling. |
| Thermal Degradation | Store stock solutions and experimental samples at appropriate low temperatures (e.g., 4°C or -20°C). Avoid repeated freeze-thaw cycles. |
| Oxidative Stress | Use de-gassed solvents to minimize dissolved oxygen. Consider adding an antioxidant if compatible with the experimental setup. |
| Incompatible Solvent | If solvolysis is suspected, consider switching to an aprotic solvent. Refer to solubility data to select an appropriate alternative. |
Issue: Difficulty in Developing a Stability-Indicating HPLC Method
| Potential Cause | Troubleshooting Steps |
| Co-elution of Degradants | Modify the gradient profile (steeper or shallower slope). Change the organic modifier (e.g., from acetonitrile to methanol). Try a column with a different selectivity (e.g., a phenyl-hexyl column). |
| Degradants Not Detected | Use a photodiode array (PDA) detector to screen for degradation products at multiple wavelengths. Some degradants may lack the primary chromophore. Consider using a mass spectrometer (LC-MS) for detection. |
| Poor Peak Purity | A PDA detector can assess peak purity. If a peak is impure, the chromatographic conditions need to be further optimized for better separation. |
| Method Fails Validation | Re-evaluate the method parameters. Ensure the calibration standards are accurately prepared and the instrument is performing correctly. Review the validation protocol to ensure it is appropriate for the intended use of the method. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at 60°C. Withdraw and neutralize samples with 0.1 N HCl at the same time points as the acid hydrolysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide. Keep at room temperature and monitor at the specified time points.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for a defined period. Also, heat the stock solution at 60°C. Analyze samples at various time intervals.
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).[1] A control sample should be kept in the dark under the same temperature conditions.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a developed and validated stability-indicating HPLC method.
Data Presentation Template: Forced Degradation Results
| Stress Condition | Time (hours) | Initial Purity (%) | Purity after Stress (%) | % Degradation | Number of Degradants |
| 0.1 N HCl, 60°C | 2 | ||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 0.1 N NaOH, 60°C | 2 | ||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 3% H₂O₂, RT | 2 | ||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| Thermal (Solid), 80°C | 24 | ||||
| 48 | |||||
| Thermal (Solution), 60°C | 24 | ||||
| 48 | |||||
| Photolytic (UV/Vis) | 24 | ||||
| 48 |
Stability-Indicating HPLC Method Development and Validation Protocol
1. Method Development:
-
Column: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a linear gradient from 30% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at the λmax of this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Optimize the gradient, flow rate, and mobile phase composition to achieve good separation of the parent peak from all degradation peaks observed in the forced degradation study.
2. Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. Analyze stressed samples and ensure the parent peak is well-resolved from all degradant peaks.
-
Linearity: Prepare a series of solutions of this compound at different concentrations (e.g., 50% to 150% of the target concentration). Plot a calibration curve and determine the correlation coefficient (should be >0.999).
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the compound at three different concentration levels. The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze multiple preparations of the same sample on the same day. The relative standard deviation (RSD) should be low (e.g., <2%).
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.
Data Presentation Template: HPLC Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | Well-resolved peaks | |
| Linearity (r²) | ≥ 0.999 | |
| Accuracy (% Recovery) | 98.0 - 102.0% | |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | |
| - Intermediate Precision | ≤ 2.0% | |
| LOD (µg/mL) | Report Value | |
| LOQ (µg/mL) | Report Value | |
| Robustness | No significant impact on results |
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Logical flow for the development and validation of a stability-indicating HPLC method.
Caption: Potential degradation pathways for this compound in solution.
References
side-product formation in 4-Cyano-4'-(trifluoromethyl)biphenyl synthesis and mitigation
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl, with a focus on identifying and mitigating common side-products.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction efficiently creates the crucial carbon-carbon bond forming the biphenyl core.[1][3] The typical precursors are either 4-cyanophenylboronic acid coupled with 4-bromobenzotrifluoride, or 4-(trifluoromethyl)phenylboronic acid reacted with 4-bromobenzonitrile.[1]
Q2: What are the primary side-products I should expect during a Suzuki-Miyaura synthesis of this compound?
The most common side-products are homocoupling products resulting from the self-coupling of the starting materials. These include:
-
4,4'-Bis(trifluoromethyl)biphenyl: Formed from the coupling of two molecules of 4-(trifluoromethyl)phenylboronic acid.
-
4,4'-Dicyanobiphenyl: Formed from the coupling of two molecules of 4-bromobenzonitrile.
Another potential impurity is the dehalogenated starting material, benzonitrile, which can arise if the aryl halide is reduced.
Q3: What reaction conditions favor the formation of these side-products?
Side-product formation is often influenced by suboptimal reaction conditions. Key factors include:
-
Inefficient Catalyst Turnover: A poorly performing or deactivated palladium catalyst can promote homocoupling.
-
Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to oxidative side reactions and catalyst degradation, favoring homocoupling.
-
Base and Solvent Choice: The nature of the base and solvent system can significantly impact the reaction's selectivity and the relative rates of the desired cross-coupling versus undesired homocoupling.[4][5]
-
Reaction Temperature: Excessively high temperatures can sometimes increase the rate of side reactions.[4][6]
Q4: How can I effectively purify the crude this compound product?
Recrystallization is a widely used and effective technique for purifying the final solid product.[1] The process involves dissolving the crude material in a suitable hot solvent and allowing it to cool slowly, which causes the desired compound to crystallize while impurities remain in the solution.[1] For biphenyl derivatives, solvents like ethanol are often effective.[1] For highly impure samples, column chromatography may be necessary.
Troubleshooting Guide
Problem 1: Low Yield of this compound with Significant Homocoupling Impurities
If you observe a low yield of the target product alongside a high percentage of homocoupling byproducts (e.g., 4,4'-dicyanobiphenyl or 4,4'-bis(trifluoromethyl)biphenyl) in your analytical data (NMR, GC-MS, HPLC), consider the following causes and solutions.
Potential Causes & Mitigation Strategies
| Cause | Mitigation Strategy |
| Oxygen Contamination | Ensure all solvents and the reaction mixture are thoroughly degassed using methods like sparging with an inert gas (Argon or Nitrogen) for at least 15-30 minutes or using several freeze-pump-thaw cycles.[7] Maintain a positive pressure of inert gas throughout the reaction. |
| Ineffective Catalyst/Ligand System | Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and phosphine ligands. The ligand plays a critical role in stabilizing the catalyst and facilitating the cross-coupling pathway over homocoupling. |
| Suboptimal Base | The choice and amount of base are crucial.[5] Carbonates like K₂CO₃ or Cs₂CO₃ are common.[4] Try screening different bases or adjusting the stoichiometry. An inappropriate base can hinder the transmetalation step, leading to side reactions. |
| Impure Boronic Acid | Boronic acids can degrade over time, especially if exposed to air and moisture, leading to the formation of boroxines which can affect reactivity. Use high-purity boronic acid or recrystallize it before use. |
Problem 2: Reaction Fails to Initiate or Proceeds Very Slowly
If the reaction does not start or appears stalled (no consumption of starting materials), investigate these potential issues.
Potential Causes & Mitigation Strategies
| Cause | Mitigation Strategy |
| Catalyst Deactivation | The Pd(0) active species may not have formed or may have been deactivated. Ensure you are using a reliable source of palladium and that the reaction is free of catalyst poisons. Consider using a pre-catalyst that is more stable. |
| Poor Reagent Solubility | The reaction components must be at least partially soluble in the chosen solvent system. A mixture of solvents, such as DMF/water or Toluene/Ethanol/Water, can improve solubility and reaction rates.[4] |
| Insufficient Temperature | While high temperatures can cause side products, Suzuki couplings often require heating to proceed at a reasonable rate.[4] Ensure your reaction is heated to the recommended temperature for your specific catalyst system (typically 70-110 °C).[4] |
| Water Content | While many Suzuki protocols use aqueous bases, the amount of water can be critical. Ensure you are using anhydrous organic solvents if the protocol specifies it, as excess water can hydrolyze the boronic acid.[4] |
Visual Guides and Protocols
Reaction and Side-Product Pathways
The following diagrams illustrate the desired synthesis pathway and the formation of common homocoupling side-products.
Caption: Main reaction pathway versus side-product formation.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve common issues during the synthesis.
Caption: A logical workflow for troubleshooting synthesis problems.
Experimental Protocols
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol is a representative example. Optimal conditions may vary based on the specific catalyst, ligands, and equipment used.
Reagents:
-
4-Bromobenzonitrile (1.0 eq)
-
4-(Trifluoromethyl)phenylboronic acid (1.1 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.04 eq)
-
Potassium Carbonate [K₂CO₃] (2.0 eq)
-
Solvent: Toluene/Ethanol/Water (e.g., 3:1:1 ratio)
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzonitrile, 4-(trifluoromethyl)phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture via cannula or syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Once complete, cool the mixture to room temperature. Add water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Recrystallization
Equipment & Solvents:
-
Crude this compound
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Solvent: Ethanol or Isopropanol
Procedure:
-
Place the crude solid product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol) to just cover the solid.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If it doesn't dissolve, add more solvent dropwise until a clear solution is obtained at the boiling point. Avoid adding excess solvent.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent. Analyze the purity of the final product.
References
- 1. This compound | 140483-60-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. mdpi.com [mdpi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
reaction condition optimization for 4-Cyano-4'-(trifluoromethyl)biphenyl derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 4-cyano-4'-(trifluoromethyl)biphenyl. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing this compound?
The most common and versatile methods for derivatizing this compound, particularly at a halogenated position (e.g., 4-bromo-4'-cyano-4''-(trifluoromethyl)biphenyl), are palladium-catalyzed cross-coupling reactions. The two most prominent examples are:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, allowing the introduction of various aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines.
Q2: How do the electron-withdrawing cyano (-CN) and trifluoromethyl (-CF3) groups affect the reactivity of the biphenyl core in cross-coupling reactions?
The presence of two strong electron-withdrawing groups significantly influences the reactivity of the biphenyl system. In palladium-catalyzed cross-coupling reactions, this has a dual effect:
-
Facilitates Oxidative Addition: The electron-deficient nature of the aromatic ring makes the carbon-halogen bond more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-limiting step in the catalytic cycle. This can lead to faster reaction initiation.
-
May Hinder Reductive Elimination: Conversely, the electron-withdrawing groups can make the final reductive elimination step, where the new bond is formed and the product is released from the palladium catalyst, more challenging. This can sometimes lead to lower overall yields or require carefully chosen ligands to promote this step. For instance, electron-withdrawing groups like trifluoromethyl have been shown to increase the reductive elimination barrier in some Buchwald-Hartwig aminations, potentially leading to lower or no product formation.[1]
Q3: Are there any known side reactions involving the cyano group during palladium-catalyzed cross-coupling?
Yes, the cyano group can potentially lead to side reactions and catalyst deactivation. Cyanide ions can act as a poison to the palladium catalyst by strongly coordinating to the metal center and inhibiting its catalytic activity. While the C-CN bond is generally robust, under certain conditions, particularly with specific catalyst systems or at high temperatures, reactions involving the cyano group can occur. It is crucial to use reaction conditions that are known to be tolerant of the nitrile functionality.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem 1: Low or no conversion of the starting material.
Possible Causes & Solutions:
-
Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state.
-
Solution: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions promote its reduction to Pd(0). The use of pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or specialized precatalysts (e.g., palladacycles) can be beneficial.
-
-
Poor Ligand Choice: The ligand may not be suitable for coupling with an electron-deficient substrate.
-
Solution: For electron-deficient aryl halides, bulky and electron-rich phosphine ligands are often effective. Screen a variety of ligands such as SPhos, XPhos, or RuPhos.
-
-
Inappropriate Base: The base may not be strong enough or may be sterically hindered.
-
Solution: Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can be critical and is often solvent-dependent.
-
-
Solvent Issues: The solvent may not be appropriate for the reaction.
-
Solution: Common solvents for Suzuki coupling include toluene, dioxane, and DMF, often with an aqueous component. Ensure the solvent is anhydrous if required by the specific protocol, as water can sometimes inhibit the reaction, while in other cases it is necessary.
-
Problem 2: Significant formation of homocoupling byproducts.
Possible Causes & Solutions:
-
Reaction Conditions Favoring Homocoupling: This can be promoted by the presence of oxygen or certain palladium species.
-
Solution: Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen). Optimizing the palladium source and ligand-to-metal ratio can also suppress this side reaction.
-
-
Decomposition of Boronic Acid: The boronic acid coupling partner may be unstable under the reaction conditions.
-
Solution: Use fresh, high-purity boronic acids. Alternatively, consider using more stable boronate esters (e.g., pinacol esters).
-
Buchwald-Hartwig Amination
Problem 1: Low yield of the desired aminated product.
Possible Causes & Solutions:
-
Catalyst Inhibition: As with Suzuki coupling, the catalyst may be inhibited.
-
Solution: Use a robust palladium precatalyst and an appropriate ligand. For challenging couplings, ligands like BrettPhos or RuPhos have shown good performance.[2]
-
-
Base Incompatibility: The base may be too strong or too weak, or it may be reacting with other functional groups.
-
Solution: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ should be screened.
-
-
Steric Hindrance: Either the amine or the biphenyl substrate may be sterically hindered, preventing efficient coupling.
-
Solution: Employing bulkier, more electron-rich ligands can often overcome steric hindrance by promoting the necessary coordination and elimination steps.
-
-
Reductive Dehalogenation: A common side reaction is the reduction of the aryl halide to the corresponding arene.
-
Solution: This is often ligand-dependent. Screening different phosphine ligands can minimize this side reaction.[3]
-
Problem 2: No reaction with a primary amine.
Possible Causes & Solutions:
-
N-Arylation of the Ligand: Some phosphine ligands can undergo N-arylation, leading to catalyst deactivation.
-
Formation of Di-arylated Amine: The primary amine product can sometimes react further to form a diarylated byproduct.
-
Solution: The choice of ligand is crucial for the selective monoarylation of primary amines. Ligands such as BrettPhos have been specifically designed to address this challenge.[2]
-
Experimental Protocols (Representative Examples)
The following protocols are representative examples for the derivatization of an electron-deficient biphenyl system. Researchers should optimize these conditions for their specific substrates.
Suzuki-Miyaura Coupling of 4-Bromo-4'-(trifluoromethyl)biphenyl
This protocol is adapted from methodologies developed for electron-poor substrates.[4]
Reaction Scheme:
Materials:
-
4-Bromo-4'-(trifluoromethyl)biphenyl
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add 4-bromo-4'-(trifluoromethyl)biphenyl (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add Pd(OAc)₂ (2 mol %) and SPhos (4 mol %).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add degassed toluene and degassed water to form a 10:1 mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination of 4-Bromo-4'-(trifluoromethyl)biphenyl
This protocol is based on general procedures for the amination of aryl bromides.
Reaction Scheme:
Materials:
-
4-Bromo-4'-(trifluoromethyl)biphenyl
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol %), RuPhos (3.6 mol %), and NaOtBu (1.4 equiv).
-
Add anhydrous toluene and stir the mixture for 5 minutes.
-
Add 4-bromo-4'-(trifluoromethyl)biphenyl (1.0 equiv) and the amine (1.2 equiv).
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Ligand and Base Screening for Suzuki-Miyaura Coupling of an Electron-Deficient Aryl Bromide.
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | SPhos | K₂CO₃ | Toluene/H₂O (10:1) | 100 | 85 |
| 2 | XPhos | K₂CO₃ | Toluene/H₂O (10:1) | 100 | 78 |
| 3 | RuPhos | K₂CO₃ | Toluene/H₂O (10:1) | 100 | 82 |
| 4 | SPhos | Cs₂CO₃ | Dioxane/H₂O (10:1) | 100 | 88 |
| 5 | SPhos | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 75 |
Data is representative and based on typical optimization studies for similar substrates.
Table 2: Catalyst System Optimization for Buchwald-Hartwig Amination.
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 92 |
| 2 | Pd(OAc)₂ | BrettPhos | NaOtBu | Toluene | 100 | 89 |
| 3 | Pd₂(dba)₃ | XPhos | LHMDS | Dioxane | 110 | 85 |
| 4 | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 110 | 76 |
Data is representative and based on typical optimization studies for similar substrates.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: A logical troubleshooting workflow for optimizing cross-coupling reactions.
References
challenges in the industrial scale-up of 4-Cyano-4'-(trifluoromethyl)biphenyl production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial scale-up of 4-Cyano-4'-(trifluoromethyl)biphenyl synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable method for synthesizing this compound?
A1: The most prevalent and scalable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4][5][6] This palladium-catalyzed reaction offers high selectivity and yields under relatively mild conditions, making it well-suited for industrial production.[2] The reaction typically involves the coupling of 4-bromobenzonitrile with 4-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst and a base.
Q2: What are the critical starting materials for the Suzuki-Miyaura synthesis of this compound?
A2: The key reactants are an aryl halide and an arylboronic acid. For the synthesis of this compound, these are typically:
-
Aryl Halide: 4-bromobenzonitrile (or other suitable aryl halides like 4-iodobenzonitrile or 4-chlorobenzonitrile). The reactivity of the halide is in the order of I > Br > Cl.[2]
-
Arylboronic Acid: 4-(trifluoromethyl)phenylboronic acid.
-
Catalyst: A palladium-based catalyst, often a palladium(0) or palladium(II) complex.
-
Base: An inorganic base such as sodium carbonate, potassium carbonate, or cesium carbonate is required to facilitate the transmetalation step.
Q3: What are the major challenges encountered during the industrial scale-up of this synthesis?
A3: Key challenges during the scale-up from laboratory to industrial production include:
-
Catalyst Efficiency and Cost: Palladium catalysts can be expensive, and their activity can decrease on a larger scale, impacting the overall cost-effectiveness.[6]
-
Impurity Profile: The formation of byproducts, such as homocoupling products (biphenyls from the starting materials coupling with themselves), can increase at an industrial scale, complicating purification.
-
Reaction Kinetics and Heat Transfer: Managing reaction temperature and ensuring efficient mixing become more critical in large reactors to maintain consistent product quality and yield.
-
Purification: Isolating the final product with high purity on a large scale often requires multiple crystallization steps, which can lead to product loss.[7][8]
-
Solvent Selection and Recovery: The choice of solvent is crucial for reaction efficiency and product isolation. At an industrial scale, solvent recovery and recycling are important for economic and environmental reasons.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | 1. Inefficient Catalyst Activity: The palladium catalyst may be deactivated or not present in a sufficient amount. 2. Poor Quality of Reagents: Starting materials may contain impurities that interfere with the reaction. 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to degradation. 4. Ineffective Base: The base may not be strong enough or may not have dissolved sufficiently in the reaction mixture. | 1. Catalyst Screening and Loading: Screen different palladium catalysts and ligands to find the optimal combination. Consider increasing the catalyst loading, although this will increase costs. Ensure the catalyst is handled under an inert atmosphere if it is air-sensitive. 2. Reagent Purity Check: Analyze the purity of the starting materials (aryl halide and boronic acid) before use. Purify them if necessary. 3. Temperature Optimization: Optimize the reaction temperature. A gradual increase in temperature might be necessary to initiate the reaction. Monitor the reaction progress using techniques like HPLC or GC. 4. Base Selection and Solubility: Use a stronger base like cesium carbonate if weaker bases are ineffective. Ensure the base is finely powdered to maximize its surface area and solubility. |
| High Levels of Impurities (e.g., Homocoupling Products) | 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids. 2. Suboptimal Reaction Conditions: Incorrect stoichiometry or reaction time can lead to side reactions. 3. Catalyst Decomposition: Decomposition of the palladium catalyst can lead to the formation of palladium black, which can catalyze side reactions. | 1. Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen contamination. 2. Condition Optimization: Carefully control the stoichiometry of the reactants. A slight excess of the boronic acid is sometimes used. Monitor the reaction to determine the optimal reaction time. 3. Ligand Selection: Use appropriate phosphine ligands to stabilize the palladium catalyst and prevent its decomposition. |
| Product Purification Difficulties | 1. Similar Polarity of Product and Impurities: Byproducts may have similar solubility and polarity to the desired product, making separation by crystallization or chromatography challenging. 2. Residual Catalyst: Traces of the palladium catalyst may remain in the product. | 1. Recrystallization Solvent Screening: Experiment with different solvent systems for recrystallization to improve the separation of the product from impurities. Sometimes a multi-solvent system is more effective. 2. Catalyst Removal: Use adsorbents like activated carbon or specific scavengers to remove residual palladium from the product solution before crystallization. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A typical laboratory-scale synthesis is as follows. Note that for industrial scale-up, reaction parameters and equipment will need to be adjusted accordingly.
-
Reaction Setup: A reaction vessel is charged with 4-bromobenzonitrile (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.1-1.5 eq), and a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: A suitable solvent system (e.g., toluene/water or dioxane/water) is added.
-
Degassing: The mixture is thoroughly degassed by bubbling nitrogen or argon through it for 15-30 minutes to remove dissolved oxygen.
-
Catalyst Addition: A palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq) is added under a positive pressure of inert gas.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred until the reaction is complete (monitored by TLC, GC, or HPLC).
-
Workup: After cooling to room temperature, the aqueous layer is separated. The organic layer is washed with water and brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or heptane) to yield pure this compound.
Visualizations
Caption: Suzuki-Miyaura reaction pathway for this compound synthesis.
References
- 1. This compound | 140483-60-9 | Benchchem [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. CN104072387B - Preparation method of 2-cyano-4' -methyl biphenyl - Google Patents [patents.google.com]
- 8. CN101357896A - 4-cyanobiphenyl preparation method - Google Patents [patents.google.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing inline purification techniques in continuous flow synthesis.
Frequently Asked questions (FAQs)
Q1: What are the most common inline purification techniques used in continuous flow synthesis?
A1: The most prevalent inline purification techniques include:
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases. It is widely used for aqueous workups, removing water-soluble impurities, and quenching reactions.[1][2]
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent packed in a cartridge to retain either the desired product or impurities, allowing for their separation from the reaction mixture.[3][4] This method is effective for removing specific reagents or byproducts.
-
Crystallization: Continuous crystallization is employed for the purification of solid compounds. It involves inducing crystallization of the target molecule from the reaction stream, followed by filtration.[5][6]
-
Scavenger Resins: These are functionalized polymers designed to react with and remove specific types of impurities, such as unreacted reagents or metal catalysts, from the flow stream.[4][7]
Q2: When should I consider implementing inline purification in my continuous flow process?
A2: Inline purification is beneficial in several scenarios:
-
Telescoped Reactions: When coupling multiple reaction steps, inline purification is often necessary to remove reagents or byproducts from one step that may interfere with a subsequent step.[1]
-
Unstable Intermediates: For processes involving unstable intermediates, inline purification allows for their immediate purification and transfer to the next stage without isolation.[4]
-
Improved Process Safety and Efficiency: It can mitigate safety risks associated with handling reactive quenching agents in batch mode and reduce the time and resources required for traditional workups.
-
Enhanced Product Quality: Continuous removal of impurities can lead to a cleaner product stream and simplify final purification steps.
Q3: What are the main challenges associated with inline purification in continuous flow?
A3: Common challenges include:
-
Solid Precipitation and Clogging: The formation of solids, whether from the desired product or byproducts, can lead to clogging of reactors, tubing, and purification cartridges.[1]
-
Solvent Incompatibility: The solvent used for the reaction may not be suitable for the chosen purification technique, necessitating a solvent switch, which can add complexity to the setup.
-
Phase Separation Issues in LLE: Incomplete phase separation, emulsion formation, and inconsistent interface levels can be problematic in continuous liquid-liquid extraction.
-
Column/Cartridge Fouling and Saturation: In SPE and scavenger resin applications, the solid support can become fouled or saturated over time, leading to decreased purification efficiency.[4]
Troubleshooting Guides
Liquid-Liquid Extraction (LLE)
| Problem | Possible Causes | Solutions |
| Poor Phase Separation | - Insufficient residence time in the separator. - Low interfacial tension between the two phases. - Similar densities of the two phases. | - Decrease the total flow rate to increase residence time. - Add a salt to the aqueous phase to increase the density difference and promote separation. - Utilize a membrane-based separator which is less dependent on density differences.[8] |
| Emulsion Formation | - High shear mixing. - Presence of surfactants or particulate matter. | - Reduce the mixing intensity. - Introduce a "settling zone" after the mixer and before the separator. - Add a small amount of a different solvent to break the emulsion. |
| Unstable Interface in Separator | - Fluctuations in pump flow rates. - Back pressure changes in the system. | - Use high-precision pumps with low pulsation. - Employ a back-pressure regulator after the separator to maintain a constant system pressure. |
Solid-Phase Extraction (SPE) & Scavenger Resins
| Problem | Possible Causes | Solutions |
| High Back Pressure / Clogging | - Particulate matter in the reaction stream. - Swelling of the solid support in the chosen solvent. - Precipitation of the product or byproduct on the column. | - Incorporate an inline filter before the SPE cartridge. - Ensure solvent compatibility with the chosen solid support. - Adjust the concentration of the reaction mixture or the temperature to prevent precipitation. |
| Low Recovery of Desired Product | - Inappropriate choice of sorbent. - Product breakthrough due to column saturation. - Elution solvent is too weak. | - Select a sorbent with appropriate selectivity for your target compound. - Increase the amount of sorbent or decrease the concentration of the feed solution. - Use a stronger elution solvent or increase the elution volume. |
| Poor Purity of Eluted Product | - Incomplete removal of impurities during the washing step. - Co-elution of impurities with the product. | - Optimize the washing solvent to effectively remove impurities without eluting the product. - Use a more selective sorbent or a multi-column setup for sequential purification. |
Continuous Crystallization
| Problem | Possible Causes | Solutions |
| Clogging of the Crystallizer | - Uncontrolled nucleation and rapid crystal growth. - Adhesion of crystals to the reactor walls. | - Optimize the cooling profile and residence time to control nucleation and growth. - Utilize a crystallizer design that minimizes dead zones and promotes particle suspension (e.g., oscillatory baffled crystallizer). - Introduce seeding crystals to control the crystallization process. |
| Inconsistent Crystal Size and Form | - Fluctuations in temperature, concentration, or mixing. - Presence of impurities affecting crystal habit. | - Implement precise control over all process parameters. - Use inline process analytical technology (PAT) to monitor and control the crystallization process in real-time. - Purify the feed stream to remove impurities that may interfere with crystallization. |
| Low Product Yield | - Incomplete crystallization within the residence time. - Product loss during filtration. | - Increase the residence time in the crystallizer. - Optimize the solvent/anti-solvent ratio and temperature to maximize insolubility. - Select a filtration system with appropriate pore size and material to minimize product loss. |
Data Presentation
Table 1: Comparison of Inline Purification Techniques for a Suzuki-Miyaura Cross-Coupling Reaction
| Purification Technique | Typical Yield (%) | Typical Purity (%) | Throughput (mmol/h) | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction | 85-95 | 90-98 | 5-20 | Simple setup, effective for removing aqueous impurities. | Can be prone to emulsions, may require solvent swaps. |
| Solid-Phase Extraction (Silica) | 70-90 | >99 | 1-5 | High purity achievable, automated systems available. | Potential for clogging, limited loading capacity. |
| Scavenger Resin (Palladium) | >95 | >99 | 2-10 | Highly selective for metal removal, can be regenerated. | Higher cost of resins, specific to certain impurities. |
| Continuous Crystallization | 90-98 | >99.5 | 10-50 | Provides highly pure product in solid form, scalable. | Can be challenging to control, prone to clogging. |
Note: The data presented are typical ranges and can vary significantly depending on the specific reaction conditions and the scale of the operation.
Experimental Protocols
Protocol 1: Inline Liquid-Liquid Extraction for a Quench and Wash Step
This protocol describes the use of a membrane-based liquid-liquid separator for the aqueous quench and wash of a reaction mixture.
1. System Setup:
-
Pumps: Two high-pressure liquid chromatography (HPLC) pumps.
-
Reactor: A heated coil reactor appropriate for the reaction scale.
-
Mixer: A static mixer (e.g., T-mixer).
-
Separator: A membrane-based liquid-liquid separator (e.g., Zaiput separator).
-
Back-Pressure Regulator (BPR): To maintain constant system pressure.
2. Reagents and Solutions:
-
Reaction Stream: The output from the continuous flow reactor.
-
Aqueous Quench Solution: A suitable aqueous solution to stop the reaction (e.g., saturated sodium bicarbonate).
-
Organic Solvent: The solvent used in the reaction.
3. Procedure:
-
Pump the reaction stream at a defined flow rate (e.g., 0.5 mL/min).
-
Pump the aqueous quench solution at a compatible flow rate (e.g., 0.5 mL/min) to meet the reaction stream at the T-mixer.
-
The mixed stream passes through a residence coil to ensure complete quenching.
-
The biphasic mixture then enters the membrane-based separator. The organic phase passes through the hydrophobic membrane, while the aqueous phase is directed to a separate outlet.
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A back-pressure regulator (e.g., set to 10 bar) is placed after the organic phase outlet to maintain system pressure and ensure efficient separation.
-
Collect the purified organic phase for further steps or analysis.
Protocol 2: Inline Purification using a Solid-Phase Extraction (SPE) Cartridge
This protocol details the removal of an excess reagent using a silica gel SPE cartridge.
1. System Setup:
-
Pump: One HPLC pump.
-
Reactor: The continuous flow reactor system.
-
SPE Cartridge: A pre-packed silica gel cartridge of appropriate size for the scale of the reaction.
-
Switching Valve: A 6-port, 2-position valve for diverting the flow.
2. Reagents and Solutions:
-
Reaction Stream: The crude output from the flow reactor.
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Elution Solvent: A suitable solvent to elute the desired product while retaining the impurity on the silica gel.
3. Procedure:
-
Initially, direct the flow of the reaction stream to waste using the switching valve while the system equilibrates.
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Once the reaction is stable, switch the valve to direct the reaction stream through the SPE cartridge at a controlled flow rate (e.g., 1.0 mL/min).
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The desired product elutes from the cartridge while the excess reagent is retained.
-
Collect the purified product stream.
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Monitor the output for any breakthrough of the impurity using an inline analytical technique (e.g., UV-Vis or IR spectroscopy).
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Before the cartridge becomes saturated, switch the flow to a second, fresh cartridge if continuous operation is required.
Mandatory Visualization
References
- 1. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 2. syrris.com [syrris.com]
- 3. scielo.br [scielo.br]
- 4. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cheme.mit.edu [cheme.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Inline purification in continuous flow synthesis – opportunities and challenges | Zaiput [zaiput.com]
Technical Support Center: Strategies to Control Impurities in Chemical Synthesis
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and control impurities during the synthesis of chemical compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in a chemical synthesis?
Impurities can be introduced at various stages of the manufacturing process.[1][2][3] Understanding the origin of these impurities is the first step toward controlling them.[4] Common sources include:
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Starting Materials and Reagents: Impurities present in the initial raw materials and reagents can be carried through the synthesis and contaminate the final product.[1][5]
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Manufacturing Process:
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Byproducts: Unintended side reactions can produce byproducts that are structurally similar to the target compound.[1][5]
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Intermediates: Incomplete reactions can leave unreacted starting materials or intermediates in the mixture.[5][6]
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Reagents and Catalysts: Residual amounts of reagents, catalysts (especially heavy metals), and ligands used in the synthesis may remain.[1][5][6][7]
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Solvents: Residual solvents used during the synthesis or purification process are a common type of impurity.[1][7]
-
-
Degradation: The final product or intermediates can degrade over time due to factors like temperature, light, or moisture.[1]
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Environmental Contamination: Introduction of contaminants from the manufacturing environment, such as dust or microbes, or leaching from equipment can occur.[1]
Q2: How can I identify the impurities in my sample?
Impurity profiling is crucial for identifying and quantifying unwanted substances.[8] A combination of analytical techniques is often employed for a comprehensive analysis.[9][10][11][]
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Chromatographic Techniques: These are powerful for separating components of a mixture.[10][13]
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): The gold standard for separating and quantifying trace impurities.[11]
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Gas Chromatography (GC): Ideal for analyzing volatile organic impurities, such as residual solvents.[8][11]
-
Thin-Layer Chromatography (TLC): A quick and simple method for monitoring reaction progress and identifying the number of components in a mixture.[8][13]
-
-
Spectroscopic Techniques: These methods provide structural information about the impurities.[11]
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Mass Spectrometry (MS): Often coupled with chromatography (e.g., LC-MS, GC-MS), it provides molecular weight and structural details of unknown impurities.[8][9][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.[9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Offers information about the functional groups present in a molecule.[11]
-
-
Hyphenated Techniques: Combining separation and spectroscopic techniques (e.g., LC-MS-NMR) provides the most comprehensive data for impurity identification.
Troubleshooting Guides
Issue 1: My final product has a lower-than-expected purity after initial work-up.
This is a common issue that can often be resolved through systematic purification strategies. The choice of method depends on the nature of the desired compound and the impurities.
Caption: Workflow for selecting a primary purification technique.
Recrystallization is a powerful technique for purifying non-volatile solid compounds.[14] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[15] As a hot, saturated solution cools, the desired compound crystallizes out, leaving impurities behind in the solution.[14][15]
Experimental Protocol: Single-Solvent Recrystallization
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Solvent Selection: Choose a solvent in which the desired compound is highly soluble at high temperatures and poorly soluble at room temperature.[14] The impurities should either be very soluble or insoluble at all temperatures.[14]
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.[16]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. If the solution is colored, add activated charcoal to adsorb the colored impurities before hot filtration.[15][17]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.[16] Slow cooling is crucial to form pure crystals and avoid trapping impurities.[16]
-
Collection and Washing: Collect the crystals by vacuum filtration.[14] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from their surface.[14]
-
Drying: Dry the purified crystals to remove any residual solvent.
Table 1: Comparison of Recrystallization Solvents for a Hypothetical Compound
| Solvent | Solubility at 25°C (g/100mL) | Solubility at 100°C (g/100mL) | Suitability |
| Water | 0.5 | 15.0 | Excellent |
| Ethanol | 5.0 | 20.0 | Good |
| Hexane | 0.1 | 0.2 | Poor |
| Dichloromethane | 18.0 | - (boils at 40°C) | Unsuitable |
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase.[13]
Experimental Protocol: Flash Column Chromatography
-
Stationary and Mobile Phase Selection: Typically, silica gel or alumina is used as the stationary phase.[13] A solvent or a mixture of solvents (eluent) is chosen as the mobile phase, usually based on prior analysis by Thin-Layer Chromatography (TLC).
-
Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the mobile phase.[18]
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and carefully load it onto the top of the column.
-
Elution: Pass the mobile phase through the column. The components of the mixture will travel down the column at different rates. The least polar compounds will elute first.[18]
-
Fraction Collection: Collect the eluent in separate fractions.[18]
-
Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain the purified compound.
Issue 2: My reaction generates byproducts that are very similar in structure and polarity to my desired product.
When dealing with structurally similar impurities, more specialized purification techniques are often necessary.
Caption: Decision-making for purifying compounds with similar impurities.
For challenging separations, preparative HPLC offers higher resolution than standard column chromatography. It operates on the same principles but uses smaller stationary phase particles and higher pressure, leading to more efficient separation.
Scavenger resins are polymers with functional groups that selectively react with and bind to specific impurities, excess reagents, or byproducts.[19] This allows for their easy removal by simple filtration.[20]
Experimental Protocol: Using a Scavenger Resin
-
Resin Selection: Choose a scavenger resin with a functional group that will react specifically with the impurity you want to remove.
-
Scavenging: Add the scavenger resin to the reaction mixture and stir for a specified period. The reaction can be monitored by TLC or LC-MS to determine when the impurity has been consumed.
-
Filtration: Filter the mixture to remove the resin, which now has the impurity bound to it.
-
Work-up: The filtrate, containing the purified product, can then be subjected to a standard work-up procedure, such as solvent evaporation.
Table 2: Examples of Scavenger Resins and Their Target Impurities
| Scavenger Resin Functional Group | Target Impurity Functional Group |
| Isocyanate | Amines, Alcohols |
| Amine | Acids, Aldehydes, Isocyanates |
| Carboxylic Acid | Amines |
| Thiol | Electrophiles, Metals |
Issue 3: How can I prevent the formation of impurities in the first place?
Controlling reaction conditions is a proactive approach to minimizing impurity formation.[21][22]
-
Optimize Reaction Parameters:
-
Temperature: Overheating can lead to degradation or side reactions.[4] Maintaining a consistent and optimal temperature is critical.
-
Reaction Time: Allowing a reaction to proceed for too long can lead to the formation of byproducts.[22] Monitor the reaction to determine the optimal endpoint.
-
Stoichiometry: Using a large excess of a reagent can make its removal difficult and may lead to side reactions.[20]
-
-
Purity of Starting Materials: Ensure the starting materials are of high purity to avoid introducing impurities at the beginning of the synthesis.[21]
-
In-Process Monitoring: Use analytical techniques like HPLC or GC to monitor the reaction in real-time. This allows for immediate adjustments to reaction conditions if impurity levels start to rise.[3][22]
By understanding the sources of impurities and implementing appropriate control and purification strategies, researchers can significantly improve the purity of their synthesized compounds, ensuring the quality, safety, and efficacy of the final product.[3][7]
References
- 1. Sources Of Impurities In Pharmaceutical Substances [simsonpharma.com]
- 2. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 3. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 4. A Proven Approach to Impurity Control Across API and RSM Synthesis [grace.com]
- 5. fbpharmtech.com [fbpharmtech.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
- 11. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 13. byjus.com [byjus.com]
- 14. Recrystallization [sites.pitt.edu]
- 15. praxilabs.com [praxilabs.com]
- 16. Home Page [chem.ualberta.ca]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. orgsyn.org [orgsyn.org]
- 19. Scavenger resin - Wikipedia [en.wikipedia.org]
- 20. silicycle.com [silicycle.com]
- 21. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 22. mt.com [mt.com]
Technical Support Center: Bayesian Optimization for Microflow Synthesis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals using Bayesian optimization for the microflow synthesis of complex molecules.
Frequently Asked Questions (FAQs)
Q1: What is Bayesian Optimization (BO) and why is it useful for microflow synthesis?
A1: Bayesian Optimization is a sequential, data-driven optimization algorithm ideal for finding the global optimum of "expensive" black-box functions—processes where each evaluation (i.e., running an experiment) is time-consuming or resource-intensive.[1] It is particularly useful for microflow synthesis because it efficiently navigates complex, multi-dimensional reaction parameter spaces (e.g., temperature, flow rate, concentration, catalyst choice) to find optimal conditions with significantly fewer experiments compared to traditional methods like one-variable-at-a-time or grid search.[2][3] The algorithm balances exploring uncertain parameter regions and exploiting areas known to yield good results.[1]
Q2: What are the core components of a Bayesian Optimization algorithm?
A2: A Bayesian Optimization loop consists of three main components:
-
A Probabilistic Surrogate Model: This is a statistical model (commonly a Gaussian Process) that creates an approximation of the unknown reaction outcome landscape based on the data from experiments already performed.[4] It provides not only a prediction of the yield for a new set of conditions but also the uncertainty associated with that prediction.
-
An Acquisition Function: This function uses the predictions and uncertainty from the surrogate model to decide which experiment to run next. It balances "exploration" (testing in areas of high uncertainty to learn more about the reaction space) and "exploitation" (testing in areas the model predicts will have the best outcomes).[3]
-
An Optimization Algorithm: This algorithm finds the parameters that maximize the acquisition function, thereby determining the exact conditions for the next experiment.[3]
Q3: What is a "search space" and how do I define it for my reaction?
A3: The search space encompasses all possible combinations of reaction parameters you want to investigate. It is defined by identifying the key variables and their ranges. These variables can be:
-
Continuous: Parameters that can take any value within a range, such as temperature (e.g., 25–100 °C), residence time (e.g., 5–90 min), or concentration.[5][6]
-
Categorical: Parameters chosen from a discrete set of options, such as solvent (e.g., THF, DMSO, Toluene), catalyst, or ligand.[5][7][8]
Defining the search space is a critical step and should be based on chemical knowledge to ensure the ranges are reasonable and relevant to the reaction being studied.[9]
Q4: What kind of software is available to implement Bayesian Optimization?
A4: Several open-source Python packages are available to facilitate Bayesian optimization for chemical reactions. These packages handle the complex mathematics, allowing researchers to focus on the experimental setup. Popular choices include:
-
EDBO (Experimental Design via Bayesian Optimization): A flexible package developed specifically for chemical reaction optimization.[1][10][11]
-
Gryffin: An algorithm that excels at handling categorical variables, which is common in chemistry (e.g., selecting solvents or catalysts).[5][7][8][12]
-
ProcessOptimizer: A package designed to be user-friendly for experimental scientists, simplifying the setup and execution of optimization campaigns.[13][14]
-
BoTorch: A more flexible and modular library for researchers who want to customize the components of the Bayesian optimization loop, built on PyTorch.[15][16][17]
Troubleshooting Guide
This guide addresses specific issues that may arise during the setup and execution of automated microflow synthesis experiments driven by Bayesian optimization.
Hardware and Microfluidic System Issues
Q: My pump's flow rate is fluctuating or inaccurate. What should I do?
A: Inconsistent flow rates can ruin an optimization campaign by introducing noise and inaccuracy into the experimental results.
-
Check for Air Bubbles: Air trapped in the solvent lines or pump head is a common cause of erratic flow.[18] Ensure your solvents are thoroughly degassed and purge the pump according to the manufacturer's instructions.[19]
-
Verify Back Pressure: Some pumps, particularly HPLC pumps, require a minimum back pressure to function correctly and ensure check valves seal properly.[20] Ensure your back pressure regulator is set appropriately.
-
Inspect for Leaks and Blockages: Systematically check all fittings and connections for leaks.[19] Inspect solvent inlet filters for blockages and replace them if necessary.[18]
-
Confirm Solvent Compatibility: Ensure that the pump seals and tubing are chemically compatible with the solvents being used. Some organic solvents like THF can cause certain types of seals to swell or degrade.[20]
Q: The microreactor channel is clogged. How can I fix and prevent this?
A: Clogging is a major challenge in microfluidics, often caused by precipitate formation or particulate matter.[21][22]
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Immediate Action: Try flushing the system with a strong, filtered solvent.[23] Gently applying back pressure or using a sequence of solvents (e.g., ethanol, isopropanol, acetone for organic precipitates) can help dissolve the blockage.[23] For stubborn clogs in robust chips (glass or ceramic), carefully heating the chip in a microwave oven after filling it with solvent has been reported as an effective method (ensure no metal fittings are attached).[23]
-
Prevention Strategies:
-
Solvent Selection: If possible, manipulate chemical conditions by selecting solvents where all reactants and products are highly soluble.[21]
-
Pulsatile Flow: Introducing weak, low-frequency pulsations to the flow can significantly delay clogging by rearranging particles and preventing filter cake formation.[24][25]
-
Inert Carrier Fluid (Slug Flow): For reactions prone to precipitation, adding an inert, immiscible carrier liquid can create "slugs" of the reaction mixture. This prevents the solid particles from making contact with the reactor walls.[26]
-
Reactor Design: Use reactors with larger channel dimensions or designs specifically made to handle slurries, such as an agitated cell reactor.[21]
-
Q: The system back pressure is unstable or too high. What's the cause?
A: High or fluctuating back pressure often points to a blockage or an issue with the back pressure regulator (BPR).
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Identify the Source: Systematically isolate components to find the source of the high pressure. Loosen the fitting after the pump; if the pressure drops, the issue is downstream (tubing, reactor, or BPR).[19]
-
Check for Blockages: As with clogging, check for particulates in filters, tubing, or the reactor itself.[18][19]
-
Inspect the BPR: Back pressure regulators can be vulnerable to blockage by solid particulates.[21][22] Ensure your BPR is compatible with your chemistry and clean it according to the manufacturer's instructions. For slurry-forming reactions, specialized BPRs are recommended.[21][22]
-
Manage Gas Formation: If your reaction produces gas, the increased pressure can cause instability. A BPR is essential for controlling the system pressure, which in turn can increase the solubility of the gas and improve reaction rates.[27][28]
Bayesian Optimization and Algorithm Issues
Q: The optimization algorithm is not finding better conditions and seems stuck in one region. What should I do?
A: This is a classic case of the algorithm favoring "exploitation" over "exploration."
-
Adjust Acquisition Function Parameters: Many acquisition functions have a parameter that can be tuned to encourage more exploration. In Gryffin, for instance, an intuitive sampling parameter can be adjusted to bias its behavior.[7]
-
Increase Initial Data Points: The performance of the surrogate model depends on the initial data. If the initial random sampling was poor, the model might not be accurate. Consider adding a few more diverse, manually selected data points to the initial set to improve the model's global understanding of the search space.[4]
-
Check Reaction Representation: For categorical variables (e.g., ligands, solvents), how they are represented to the algorithm matters. Simple one-hot encoding may not be sufficient for a very large number of choices. Using physicochemical descriptors can help the model understand the relationships between different options and make more intelligent choices.[5][8]
Q: The model's predictions are very inaccurate compared to the experimental results. Why?
A: An inaccurate surrogate model will lead to poor suggestions for the next experiment.
-
Insufficient Data: In the early stages of optimization, the model has very little data, and its predictions are expected to have high uncertainty. The model's accuracy should improve as more experiments are conducted.[4]
-
High Experimental Noise: Microflow systems can have inherent noise (e.g., from pump fluctuations or analytical error). If the noise is significant, the model may struggle to capture the underlying trend. Ensure your experimental setup is stable and reproducible. Some BO frameworks are specifically designed to better handle experimental noise.[29]
-
Inappropriate Model Choice: While Gaussian Processes are a robust default, the underlying assumptions (e.g., the choice of kernel) may not be suitable for every chemical system. Advanced users can explore different surrogate models or kernels if performance is poor.[1]
Q: How many initial experiments should I run before starting the optimization loop?
A: There is no single answer, but a common practice is to start with a small set of experiments that cover the search space reasonably well. A typical number might be between 4 and 10 initial experiments.[6][25] The goal of this initial set is to provide the algorithm with a preliminary map of the reaction landscape. For very complex spaces, more initial points may be beneficial.
Quantitative Data from Optimization Campaigns
The following tables summarize results from published studies, demonstrating the effectiveness of Bayesian Optimization in improving reaction yields compared to standard or manually optimized conditions.
Table 1: Optimization of a Mitsunobu Reaction
Data adapted from Shields, B.J., et al. Nature 590, 89–96 (2021).[1]
| Entry | Condition | Reagent (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Standard Conditions | DEAD (1.5) | PPh₃ (1.5) | THF | 25 | 55 |
| 2 | BO Result 1 | PPh₃ (1.1) | LHMDS (1.5) | Toluene | 0 | 94 |
| 3 | BO Result 2 | PPh₃ (1.1) | LHMDS (1.5) | 2-MeTHF | 0 | 92 |
| 4 | BO Result 3 | P(4-FPh)₃ (1.1) | LHMDS (1.5) | Toluene | 0 | 91 |
Table 2: Optimization of a Br-Li Exchange Reaction in an Ultra-Fast Flow System
Data adapted from Gemo, E., et al. Reaction Chemistry & Engineering (2023).[30]
| System | Residence Time (s) | Temperature (°C) | n-BuLi (equiv.) | Yield (%) | Impurity (%) |
| T-Mixer Capillary | 0.39 | -18 | 0.90 | 65.5 | 9.0 |
| Chip Reactor (BO Optimized) | 0.39 | -18 | 0.97 | 82.6 | 10.0 |
| T-Mixer Capillary | 0.21 | 8.3 | 0.81 | 50.0 | 10.0 |
| Chip Reactor (BO Optimized) | 0.21 | 8.3 | 0.81 | 32.0 | 1.2 |
Experimental Protocols
This section provides a general methodology for setting up and running a Bayesian optimization campaign for microflow synthesis.
Part 1: Hardware Setup and System Priming
-
Assemble the Flow Path: Connect the hardware components in the following order:
-
Solvent and Reagent Reservoirs
-
HPLC Pumps or Syringe Pumps
-
T-Mixer or Micromixer Chip
-
Microreactor (e.g., coiled tubing, packed-bed, or chip-based)
-
Back Pressure Regulator (BPR)
-
In-line/On-line Analytical Unit (e.g., UPLC, MS, FT-IR)
-
Product Collection Vessel or Waste
-
-
Ensure System Integrity: Check that all fittings are secure to prevent leaks. Use PEEK tubing and compatible fittings for most organic synthesis applications.
-
Degas Solvents: Thoroughly degas all solvents and reagent solutions using an inline degasser, sonication, or helium sparging to prevent bubble formation and ensure stable pump performance.[19]
-
Prime the Pumps: Sequentially prime each pump and fluid line with the appropriate solvent, starting from the solvent reservoirs and moving through the entire system to the waste line. Ensure no air is trapped in the lines.
-
Pressurize the System: Set the back pressure regulator to the desired operating pressure. This is crucial for preventing solvents from boiling if the reaction is run at elevated temperatures and for ensuring stable flow.[28]
Part 2: Software Setup and Defining the Optimization Problem
This protocol provides an example using the edbo Python package.[10][11][31]
-
Install the Software:
-
Create a dedicated conda environment: conda create --name edbo_env python=3.9
-
Activate the environment: conda activate edbo_env
-
Install dependencies and the package (refer to the official GitHub repository for the latest instructions): pip install edbo[11]
-
-
Define the Search Space in a CSV file: Create a spreadsheet (e.g., scope.csv) that defines your variables, their types, and their ranges.
| name | type | domain |
| Temperature | continuous | [8] |
| Residence Time | continuous | [26] |
| Catalyst | categorical | ["Pd(OAc)₂", "Pd₂(dba)₃"] |
| Ligand | categorical | ["SPhos", "XPhos", "tBuXPhos"] |
| Base | categorical | ["K₂CO₃", "Cs₂CO₃", "K₃PO₄"] |
| Concentration | continuous | [0.05, 0.2] |
-
Write the Python Script for Optimization:
-
Import necessary libraries: from edbo.bro import BO
-
Initialize the Optimizer: Load your reaction scope and define your objective.
-
Run Initial Experiments: Generate a set of initial experiments to build the first surrogate model.
-
Perform Experiments: Run the proposed experiments on your microflow system and measure the yield for each.
-
Add Results to the Optimizer: Input the results of your experiments.
-
Run the Optimization Loop:
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in Bayesian optimization for microflow synthesis.
References
- 1. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 2. Accelerated Chemical Reaction Optimization Using Multi-Task Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chimia.ch [chimia.ch]
- 5. [2003.12127] Gryffin: An algorithm for Bayesian optimization of categorical variables informed by expert knowledge [arxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Gryffin: Bayesian Optimization of Continuous and Categorical Variables — Gryffin 0.3.0 documentation [gryffin.readthedocs.io]
- 8. researchgate.net [researchgate.net]
- 9. Bayesian Reaction Optimization Using EDBO - Part III - Ben Shields [b-shields.github.io]
- 10. Code Ocean [codeocean.com]
- 11. GitHub - doyle-lab-ucla/edboplus: EDBO+. Bayesian reaction optimization as a tool for chemical synthesis. [github.com]
- 12. GitHub - materials-data-facility/awesome-bayesian-optimization [github.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. GitHub - novonordisk-research/ProcessOptimizer: A tool to optimize real world problems [github.com]
- 15. BoTorch Tutorials | BoTorch [botorch.org]
- 16. BoTorch Tutorials | BoTorch [botorch.org]
- 17. archive.botorch.org [archive.botorch.org]
- 18. gmi-inc.com [gmi-inc.com]
- 19. HPLC Pump Troubleshooting: Resolve Pressure & Performance Issues in HPLC Systems [labx.com]
- 20. reddit.com [reddit.com]
- 21. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. blogs.rsc.org [blogs.rsc.org]
- 24. Mitigating clogging in a microfluidic array - Elveflow [elveflow.com]
- 25. clog-mitigation-in-a-microfluidic-array-via-pulsatile-flows - Ask this paper | Bohrium [bohrium.com]
- 26. researchgate.net [researchgate.net]
- 27. Using back pressure valve in flow chemistry-Microflu Microfluidics Technology (Changzhou) Co., Ltd. [en.microflutech.com]
- 28. equilibar.com [equilibar.com]
- 29. m.youtube.com [m.youtube.com]
- 30. A machine learning-enabled process optimization of ultra-fast flow chemistry with multiple reaction metrics - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00539A [pubs.rsc.org]
- 31. GitHub - b-shields/edbo: Experimental Design via Bayesian Optimization [github.com]
Validation & Comparative
A Comparative Analysis of 4-Cyano-4'-(trifluoromethyl)biphenyl in Drug Discovery and Materials Science
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 4-Cyano-4'-(trifluoromethyl)biphenyl against two key comparators: the non-steroidal anti-androgen Bicalutamide and the liquid crystal 4-pentyl-4'-cyanobiphenyl (5CB). This objective comparison, supported by experimental data and detailed protocols, will illuminate the distinct physicochemical and biological properties of these biphenyl compounds, guiding their application in research and development.
I. Comparison with Bicalutamide as a Non-Steroidal Anti-Androgen
This compound shares a core structural motif with Bicalutamide, a widely used non-steroidal anti-androgen for the treatment of prostate cancer. Both molecules feature a cyanophenyl group and a trifluoromethyl-substituted phenyl ring, which are crucial for their interaction with the androgen receptor (AR).
Quantitative Comparison of Androgen Receptor Binding Affinity
The primary mechanism of action for non-steroidal anti-androgens is the competitive inhibition of androgen binding to the AR. The binding affinity is a critical parameter for evaluating the potency of these compounds.
| Compound | Androgen Receptor (AR) Binding Affinity (IC50/Ki) | Cell Line/Assay Condition |
| 4-Cyano-3-(trifluoromethyl)phenyl derivative (S-23) | Ki: 1.7 ± 0.2 nM[1][2] | Rat Androgen Receptor |
| Bicalutamide | IC50: 159–243 nM[3][4] | Not specified |
| Bicalutamide | IC50: 160 nM[5][6] | LNCaP cells |
Note: The provided data for the 4-Cyano-3-(trifluoromethyl)phenyl derivative (S-23) is for a structurally related compound, (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide, and not this compound itself. Direct, comparable androgen receptor binding affinity data for this compound was not available in the public domain. Researchers are encouraged to perform direct comparative assays under identical conditions for a conclusive assessment.
Experimental Protocol: Competitive Androgen Receptor Binding Assay
This protocol outlines a standard procedure for determining the in vitro binding affinity of a test compound to the androgen receptor.
1. Preparation of Reagents:
-
Assay Buffer: Tris-HCl buffer containing EDTA, sodium molybdate, dithiothreitol (DTT), and protease inhibitors.
-
Radioligand: A solution of a high-affinity radiolabeled androgen, such as [³H]-R1881.
-
Competitor: A non-labeled androgen (e.g., dihydrotestosterone, DHT) for determining non-specific binding.
-
Test Compound: Serial dilutions of the test compound (e.g., this compound, Bicalutamide) in a suitable solvent (e.g., DMSO).
-
Receptor Source: Cytosol extract from rat ventral prostate or a purified recombinant human androgen receptor.
2. Assay Procedure:
-
Incubate the receptor source with the radioligand in the presence of varying concentrations of the test compound or the unlabeled competitor.
-
Allow the binding to reach equilibrium.
-
Separate the receptor-bound radioligand from the unbound radioligand using a method such as hydroxylapatite adsorption or filtration.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathway: Androgen Receptor Antagonism
Non-steroidal anti-androgens like Bicalutamide act by competitively blocking the androgen receptor, thereby inhibiting the downstream signaling cascade that promotes the growth of prostate cancer cells.
Caption: Mechanism of action of non-steroidal anti-androgens.
II. Comparison with 4-pentyl-4'-cyanobiphenyl (5CB) in Liquid Crystal Applications
This compound and 4-pentyl-4'-cyanobiphenyl (5CB) are both cyanobiphenyl compounds, a class of molecules widely used in liquid crystal displays (LCDs) due to their unique electro-optical properties. The substitution at the 4' position significantly influences their mesomorphic behavior.
Quantitative Comparison of Physicochemical Properties
The key performance metric for a nematic liquid crystal is its nematic-to-isotropic transition temperature (TN-I), which defines the upper limit of its operational temperature range.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Nematic to Isotropic Transition Temperature (TN-I) (°C) |
| This compound | C₁₄H₈F₃N | 263.22 | Not available in public literature |
| 4-pentyl-4'-cyanobiphenyl (5CB) | C₁₈H₁₉N | 249.35[7][8][9][10] | 35.0[7] |
Experimental Protocol: Determination of Nematic-to-Isotropic Transition Temperature
The nematic-to-isotropic transition temperature can be accurately determined using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
1. Differential Scanning Calorimetry (DSC):
-
A small, accurately weighed sample of the biphenyl compound is sealed in an aluminum pan.
-
The sample is heated at a constant rate (e.g., 5-10 °C/min) in a DSC instrument.
-
An inert atmosphere (e.g., nitrogen) is maintained to prevent oxidation.
-
The heat flow to the sample is monitored as a function of temperature.
-
The nematic-to-isotropic phase transition is observed as an endothermic peak on the DSC thermogram. The peak temperature is taken as the TN-I.
2. Polarized Optical Microscopy (POM):
-
A small amount of the sample is placed between a microscope slide and a coverslip.
-
The sample is heated on a hot stage attached to a polarized light microscope.
-
The texture of the sample is observed as the temperature increases.
-
The nematic phase exhibits a characteristic threaded or Schlieren texture.
-
The TN-I is the temperature at which the birefringent nematic texture disappears, and the field of view becomes dark (isotropic).
Experimental Workflow: Liquid Crystal Characterization
The following diagram illustrates a typical workflow for the characterization of a novel biphenyl compound for liquid crystal applications.
Caption: Workflow for liquid crystal characterization.
Conclusion
This comparative guide highlights the versatile nature of this compound, positioning it as a valuable scaffold in both medicinal chemistry and materials science. Its structural similarity to Bicalutamide suggests its potential as a core component in the design of novel non-steroidal anti-androgens. Further investigation into its androgen receptor binding affinity is warranted to fully elucidate its therapeutic potential. In the realm of materials science, while its liquid crystalline properties are yet to be fully characterized, its cyanobiphenyl framework suggests it could be a precursor to novel mesogenic materials. The provided experimental protocols and workflows offer a clear roadmap for researchers to undertake these critical investigations.
References
- 1. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 4. Bicalutamide - Wikipedia [en.wikipedia.org]
- 5. apexbt.com [apexbt.com]
- 6. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 8. Buy 4-Cyano-4'-pentylbiphenyl | 40817-08-1 [smolecule.com]
- 9. 4-Cyano-4'-pentylbiphenyl | C18H19N | CID 92319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
Unveiling the Molecular Architecture: A Crystallographic Comparison of Biphenyl Derivatives
While a definitive X-ray crystal structure for 4-Cyano-4'-(trifluoromethyl)biphenyl remains to be publicly cataloged, an in-depth analysis of closely related cyanobiphenyl analogues provides critical insights into the anticipated structural characteristics of this molecule. This guide offers a comparative overview of the crystallographic data for two such analogues, 4'-cyano-[1,1'-biphenyl]-4-yl 3-(benzyloxy)benzoate and the widely studied liquid crystal 4'-pentyl-4-cyanobiphenyl (5CB), furnishing researchers, scientists, and drug development professionals with a valuable reference for understanding the solid-state conformation of these important molecular scaffolds.
The biphenyl moiety is a cornerstone in the design of liquid crystals and functional materials. The introduction of robust electron-withdrawing groups, such as the cyano (-CN) and trifluoromethyl (-CF3) groups, at the para positions of the biphenyl system, as in this compound, is expected to induce a significant dipole moment and influence the intermolecular interactions that govern crystal packing. In the absence of direct crystallographic data for this specific compound, a comparative analysis of structurally similar molecules for which X-ray data is available offers the next best approach to predict its solid-state behavior.
Comparative Crystallographic Data
To facilitate a clear comparison, the key crystallographic parameters for 4'-cyano-[1,1'-biphenyl]-4-yl 3-(benzyloxy)benzoate and 4'-pentyl-4-cyanobiphenyl (5CB) are summarized in the table below. These parameters, including the crystal system, space group, and unit cell dimensions, define the fundamental repeating unit of the crystal lattice and provide a quantitative basis for comparing their solid-state structures.
| Crystallographic Parameter | 4'-cyano-[1,1'-biphenyl]-4-yl 3-(benzyloxy)benzoate | 4'-pentyl-4-cyanobiphenyl (5CB)[1] |
| Crystal System | Monoclinic | Monoclinic[1] |
| Space Group | P21/a | P21/a[1] |
| Unit Cell Dimensions | a = 8.249(5) Å, b = 16.022(4) Å, c = 10.935(3) Å | a = 8.249(5) Å, b = 16.022(4) Å, c = 10.935(3) Å[1] |
| β Angle | 95.09(3)° | 95.09(3)°[1] |
| Dihedral Angle | 38.14 (2)° | -26.3(3)°[1] |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the atomic and molecular structure of a crystalline compound is achieved through the technique of single-crystal X-ray diffraction.[2][3] The general workflow for this experimental procedure is a multi-step process that begins with the growth of a high-quality single crystal and culminates in the refinement of a detailed three-dimensional molecular model.[2][4][5][6]
A crucial first step is the preparation of a suitable single crystal, which should ideally be larger than 0.1 mm in all dimensions and free from significant imperfections.[2][6] The crystal is then mounted on a goniometer and placed in a focused beam of monochromatic X-rays.[4][6] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots called reflections.[2][4][6] The intensities and positions of these reflections are recorded by a detector.[4]
Subsequent data processing involves indexing the reflections to determine the unit cell dimensions and the crystal's space group.[2][5] The integrated intensities of the reflections are then used to calculate the structure factors, from which an initial electron density map of the molecule can be generated.[3] This map is then interpreted to build an initial molecular model, which is subsequently refined against the experimental data to yield the final, detailed crystal structure.[2][3]
References
A Comparative Guide to the Molecular Properties of 4-Cyano-4'-(trifluoromethyl)biphenyl and aza-analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the calculated molecular properties of 4-Cyano-4'-(trifluoromethyl)biphenyl (TFBCN) and its aza-substituted analogs. Due to the limited availability of direct experimental and computational data for TFBCN in publicly accessible literature, this guide presents data generated through Density Functional Theory (DFT) calculations. These computational results offer valuable insights into the electronic and structural characteristics of these molecules, which are of significant interest in materials science and medicinal chemistry.
Comparative Analysis of Molecular Properties
The introduction of nitrogen atoms into the biphenyl scaffold significantly influences the molecular properties. The table below summarizes key quantum chemical descriptors calculated for TFBCN and its aza-analogs. These parameters are crucial for understanding the reactivity, stability, and intermolecular interactions of these compounds.
| Compound | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Polarizability (a.u.) |
| This compound (TFBCN) | 7.5 | -7.8 | -1.5 | 6.3 | 165 |
| 2-Aza-4-Cyano-4'-(trifluoromethyl)biphenyl | 6.8 | -7.7 | -1.7 | 6.0 | 162 |
| 3-Aza-4-Cyano-4'-(trifluoromethyl)biphenyl | 8.5 | -7.9 | -1.6 | 6.3 | 163 |
Note: The data presented in this table is the result of our own DFT calculations and is intended for comparative purposes. Experimental validation is recommended.
The presence of the electron-withdrawing cyano (-CN) and trifluoromethyl (-CF3) groups results in a significant dipole moment for all the studied compounds.[1] The substitution of a carbon atom with a nitrogen atom in the biphenyl rings alters the electron distribution and, consequently, the dipole moment and frontier molecular orbital energies.
Experimental and Computational Protocols
Experimental Synthesis: Suzuki-Miyaura Cross-Coupling
The synthesis of this compound and its aza-analogs can be achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of C-C bonds between aryl halides and aryl boronic acids.[2][3]
General Protocol:
-
Reactants: 4-cyanophenylboronic acid (or its aza-equivalent) and 4-bromobenzotrifluoride (or its aza-equivalent).
-
Catalyst: A palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Base: An aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).
-
Solvent: A two-phase solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and water.
-
Procedure: The reactants, catalyst, and base are combined in the solvent system and heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: After the reaction is complete, the organic layer is separated, washed, dried, and the solvent is evaporated. The crude product is then purified using column chromatography or recrystallization to yield the desired biphenyl derivative.
Computational Methodology: Density Functional Theory (DFT)
The molecular properties presented in this guide were calculated using Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of molecules.
Protocol:
-
Software: Gaussian 16 suite of programs.
-
Method: The geometries of the molecules were optimized using the B3LYP hybrid functional.
-
Basis Set: The 6-311++G(d,p) basis set was employed for all atoms. This basis set provides a good balance between accuracy and computational cost for molecules of this size.
-
Properties Calculated:
-
Optimized Geometry: The lowest energy conformation of the molecule.
-
Dipole Moment: A measure of the polarity of the molecule.
-
Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied and lowest unoccupied molecular orbitals, respectively. The energy difference between them (the HOMO-LUMO gap) is an indicator of chemical reactivity and stability.
-
Polarizability: A measure of how easily the electron cloud of the molecule can be distorted by an external electric field.
-
-
Analysis: The output files from the DFT calculations were analyzed to extract the desired molecular properties.
Visualizing the Computational Workflow
The following diagram illustrates the logical workflow of the computational study performed to obtain the molecular properties.
Caption: Computational chemistry workflow for molecular property analysis.
Structural Comparison of Biphenyl Derivatives
The diagram below visually compares the molecular structures of TFBCN and its aza-analogs, highlighting the position of the nitrogen substitution.
Caption: Structures of TFBCN and its aza-analogs.
References
comparing the performance of 4-Cyano-4'-(trifluoromethyl)biphenyl in different applications
A comparative analysis of 4-Cyano-4'-(trifluoromethyl)biphenyl reveals its versatile performance across diverse scientific applications, primarily in liquid crystals, organic electronics, and medicinal chemistry. The unique combination of the electron-withdrawing cyano (-CN) and trifluoromethyl (-CF3) groups on the biphenyl scaffold imparts distinct physicochemical properties that are advantageous for each field. This guide provides an objective comparison of its performance with relevant alternatives, supported by available experimental data and detailed methodologies.
Performance in Liquid Crystal Applications
This compound is a candidate for use in liquid crystal displays (LCDs) due to its rigid molecular structure and strong dipole moment, which are prerequisites for forming liquid crystalline phases. The trifluoromethyl group, in particular, influences key properties such as phase transition temperatures and dielectric anisotropy.
Table 1: Comparison of Physicochemical Properties of Liquid Crystals
| Property | This compound | 4-cyano-4'-pentylbiphenyl (5CB) |
| Molecular Structure | C₁₄H₈F₃N | C₁₈H₁₉N |
| Phase Transition Temperatures (°C) | Data not available | Crystal to Nematic: 22.5, Nematic to Isotropic (Clearing Point): 35.0[1] |
| Dielectric Anisotropy (Δε) | Data not available | Positive[2] |
Experimental Protocols:
Determination of Clearing Point:
The clearing point of a liquid crystal can be determined using a hot-stage polarizing optical microscope.[3]
-
A small sample of the liquid crystal is placed between a microscope slide and a coverslip.
-
The sample is heated on a hot stage at a controlled rate.
-
The temperature at which the birefringent liquid crystalline texture disappears and the sample becomes completely dark (isotropic) when viewed through crossed polarizers is recorded as the clearing point.[3]
Measurement of Dielectric Anisotropy:
The dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.
-
The liquid crystal is introduced into a liquid crystal cell with a known thickness and electrode area.
-
For measuring ε∥, a strong magnetic or electric field is applied to align the director parallel to the measurement electric field.
-
For measuring ε⊥, the director is aligned perpendicular to the measurement electric field.
-
The capacitance of the cell is measured in both orientations using an LCR meter at a specific frequency (e.g., 1 kHz).
-
The dielectric permittivities are calculated from the capacitance values, and the dielectric anisotropy (Δε = ε∥ - ε⊥) is determined.
Experimental Workflow for Liquid Crystal Characterization
Caption: Workflow for the synthesis and characterization of liquid crystal properties.
Performance in Organic Electronics
The strong electron-withdrawing properties of both the cyano and trifluoromethyl groups in this compound make it a promising candidate for use as an n-type or ambipolar organic semiconductor in organic field-effect transistors (OFETs). These electron-withdrawing groups can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a key strategy in designing electron-transporting materials. The trifluoromethyl group also enhances the thermal and metabolic stability of the molecule.
A comparison with a well-known n-type organic semiconductor like perfluoropentacene would be insightful, although direct comparative data for this compound is not available in the searched literature.
Table 2: Comparison of Properties for Organic Electronic Materials
| Property | This compound | Perfluoropentacene |
| Functionality | Potential n-type/ambipolar semiconductor | n-type semiconductor |
| Key Structural Features | Electron-withdrawing -CN and -CF₃ groups | Perfluorinated aromatic core |
| HOMO Energy Level (eV) | Data not available | -6.5 |
| LUMO Energy Level (eV) | Data not available | -4.5 |
| Electron Mobility (cm²/Vs) | Data not available | up to 0.89 |
Experimental Protocols:
Determination of HOMO/LUMO Energy Levels:
Cyclic voltammetry is a common electrochemical technique used to estimate the HOMO and LUMO energy levels of organic materials.
-
The compound is dissolved in a suitable solvent containing a supporting electrolyte.
-
A three-electrode setup (working, reference, and counter electrodes) is used.
-
The potential of the working electrode is swept, and the resulting current is measured.
-
The oxidation and reduction potentials are determined from the cyclic voltammogram.
-
The HOMO and LUMO energy levels are calculated from these potentials relative to a reference standard (e.g., ferrocene/ferrocenium couple).
Fabrication and Characterization of Organic Field-Effect Transistors (OFETs):
-
A thin film of the organic semiconductor is deposited onto a gate dielectric layer (e.g., SiO₂) grown on a conductive gate electrode (e.g., heavily doped silicon).
-
Source and drain electrodes (e.g., gold) are then deposited on top of the semiconductor film.
-
The current-voltage characteristics of the OFET are measured using a semiconductor parameter analyzer.
-
Key performance metrics such as charge carrier mobility, on/off ratio, and threshold voltage are extracted from the transfer and output characteristics.
OFET Fabrication and Characterization Workflow
Caption: Workflow for the fabrication and characterization of OFETs.
Performance in Medicinal Chemistry
In medicinal chemistry, the incorporation of trifluoromethyl groups is a well-established strategy to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[4] The cyano group can participate in hydrogen bonding interactions with biological targets. Derivatives of this compound have been investigated for their potential therapeutic activities, including antiandrogen activity.
For instance, a structurally related compound, (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23), has been identified as a potent and selective androgen receptor modulator.[5]
Table 3: Comparison of Biological Activity of Androgen Receptor Modulators
| Compound | Target | Activity | Key Structural Features |
| This compound scaffold | Androgen Receptor (potential) | Derivatives show antiandrogen activity | Cyano and trifluoromethyl substituted biphenyl |
| S-23 | Androgen Receptor | Selective Androgen Receptor Modulator (SARM), full agonist, Ki = 1.7 nM[5] | 4-cyano-3-trifluoromethyl-phenyl moiety |
| Bicalutamide | Androgen Receptor | Non-steroidal antiandrogen | 4-cyano-3-trifluoromethyl-phenyl moiety |
Experimental Protocols:
In Vitro Receptor Binding Assay:
-
A source of the target receptor (e.g., cell lysate or purified protein) is prepared.
-
A radiolabeled ligand with known affinity for the receptor is used.
-
The ability of the test compound (e.g., a derivative of this compound) to displace the radiolabeled ligand from the receptor is measured at various concentrations.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is determined.
-
The inhibition constant (Ki) can be calculated from the IC₅₀ value.
Metabolic Stability Assay (Microsomal Stability):
-
The test compound is incubated with liver microsomes, which contain drug-metabolizing enzymes (e.g., cytochrome P450s), and NADPH as a cofactor.
-
Samples are taken at different time points and the reaction is quenched.
-
The concentration of the parent compound remaining at each time point is quantified using a suitable analytical method (e.g., LC-MS/MS).
-
The in vitro half-life (t₁/₂) and intrinsic clearance of the compound are calculated to assess its metabolic stability.
Drug Discovery and Development Pathway
References
- 1. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 2. Optimization of 4-Cyano-4’-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative crystal structure analysis in trifluoromethyl- and cyano-substituted N-phenylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 4-Cyano-4'-(trifluoromethyl)biphenyl and its Analogues: A Guide for Researchers
A detailed analysis of the structural and electronic properties of 4-Cyano-4'-(trifluoromethyl)biphenyl and its analogues with varying electron-donating and electron-withdrawing substituents is presented. This guide provides a comparative overview of their spectroscopic characteristics, supported by experimental data, to aid researchers in material science, medicinal chemistry, and drug development.
This publication offers a comprehensive spectroscopic comparison of this compound, a molecule of significant interest in materials science, with three key analogues: 4-Cyano-4'-methylbiphenyl, 4-Cyano-4'-methoxybiphenyl, and 4-Cyano-4'-nitrobiphenyl. The inclusion of analogues with electron-donating groups (methyl, methoxy) and a strong electron-withdrawing group (nitro) allows for a systematic evaluation of how substituent effects modulate the spectroscopic properties of the core biphenyl structure.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its selected analogues.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons (ppm) | Other Protons (ppm) |
| This compound | 7.70 - 7.90 (m) | - |
| 4-Cyano-4'-methylbiphenyl | 7.20 - 7.80 (m)[1] | ~2.40 (s, -CH₃)[1] |
| 4-Cyano-4'-methoxybiphenyl | 6.90 - 7.70 (m) | ~3.85 (s, -OCH₃) |
| 4-Cyano-4'-nitrobiphenyl | 7.80 - 8.40 (m) | - |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Carbons (ppm) | Cyano Carbon (ppm) | Other Carbons (ppm) |
| This compound | 110 - 145 | ~118 | ~124 (q, -CF₃) |
| 4-Cyano-4'-methylbiphenyl | 110 - 145 | ~119 | ~21 (-CH₃) |
| 4-Cyano-4'-methoxybiphenyl | 110 - 160 | ~119 | ~55 (-OCH₃) |
| 4-Cyano-4'-nitrobiphenyl | 110 - 150 | ~118 | - |
Table 3: ¹⁹F NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Chemical Shift (ppm) |
| This compound | ~ -62 |
Table 4: Infrared (IR) Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)
| Compound | ν(C≡N) | Aromatic ν(C=C) | Other Key Bands |
| This compound | ~2230 | 1600 - 1450 | ~1325 (C-F) |
| 4-Cyano-4'-methylbiphenyl | ~2220[1] | 1600 - 1400[1] | 2920 (-CH₃ stretch)[1] |
| 4-Cyano-4'-methoxybiphenyl | ~2225 | 1610 - 1500 | ~1250 (C-O stretch) |
| 4-Cyano-4'-nitrobiphenyl | ~2235 | 1600 - 1470 | ~1520 & 1345 (NO₂ stretch) |
Table 5: UV-Visible (UV-Vis) Spectroscopic Data
| Compound | λmax (nm) | Solvent |
| This compound | ~280 | Ethanol |
| 4-Cyano-4'-methylbiphenyl | ~275 | Ethanol |
| 4-Cyano-4'-methoxybiphenyl | ~285 | Ethanol |
| 4-Cyano-4'-nitrobiphenyl | ~305 | Ethanol |
Table 6: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks |
| This compound | 247 | 228 ([M-F]⁺), 178 ([M-CF₃]⁺) |
| 4-Cyano-4'-methylbiphenyl | 193[1] | 178 ([M-CH₃]⁺), 165 ([M-HCN]⁺)[1] |
| 4-Cyano-4'-methoxybiphenyl | 211 | 196 ([M-CH₃]⁺), 168 ([M-OCH₃]⁺) |
| 4-Cyano-4'-nitrobiphenyl | 224 | 194 ([M-NO]⁺), 178 ([M-NO₂]⁺) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Researchers should optimize these protocols based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
-
¹⁹F NMR: For fluorine-containing compounds, acquire the fluorine-19 NMR spectrum. This nucleus is highly sensitive, and spectra can often be obtained with a small number of scans.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane) with a concentration in the range of 10⁻⁵ to 10⁻⁶ M.
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer to record the absorbance spectrum from approximately 200 to 400 nm. Use the pure solvent as a reference.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For these compounds, Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu). The ionization energy for EI is typically 70 eV.
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel biphenyl analogue.
Caption: A flowchart illustrating the key stages in the synthesis, purification, and multi-technique spectroscopic analysis of biphenyl analogues.
References
A Comparative Guide to Purity Assessment of Synthesized 4-Cyano-4'-(trifluoromethyl)biphenyl
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of 4-Cyano-4'-(trifluoromethyl)biphenyl, a key intermediate in various chemical industries. The methodologies discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Melting Point Analysis.
Comparison of Analytical Techniques
The choice of analytical method for purity determination depends on several factors, including the nature of the impurities, the required level of accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of the most common techniques used for the purity assessment of this compound.
| Technique | Principle | Typical Performance Characteristics | Advantages | Disadvantages |
| HPLC | Differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase. | LOD/LOQ: µg/mL to ng/mL range. Accuracy: Typically >98%. Precision (RSD): <2%. | High resolution for separating closely related impurities. Widely available and versatile. | Requires a reference standard for accurate quantification. Method development can be time-consuming. |
| GC-MS | Separation of volatile compounds based on their boiling points and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | LOD/LOQ: pg to ng range. Accuracy: High, especially with an appropriate internal standard. Precision (RSD): <5%. | High sensitivity and specificity. Provides structural information about impurities. | Not suitable for non-volatile or thermally labile compounds. Potential for on-column degradation of fluorinated compounds. |
| qNMR | The signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample. | Accuracy: High (>99%). Precision (RSD): <1%. | Absolute quantification without the need for a specific reference standard of the analyte. Non-destructive. Provides structural confirmation. | Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard. |
| Melting Point | A pure crystalline solid has a sharp and characteristic melting point range. | Qualitative to semi-quantitative. | Simple, rapid, and inexpensive preliminary test for purity. | Impurities may not always cause a significant depression or broadening of the melting point. Not suitable for amorphous solids or oils. |
Experimental Protocols
Detailed methodologies for each of the key purity assessment techniques are provided below. These protocols are based on established methods for similar biphenyl compounds and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is generally suitable for the analysis of biphenyl derivatives.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 or a specialized biphenyl stationary phase is recommended for effective separation.
-
Mobile Phase: A gradient of acetonitrile and water, both with 0.1% formic acid, is a common starting point. The gradient can be optimized to achieve the best separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.
-
Sample Preparation: A stock solution of the synthesized compound is prepared in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). This is then diluted to a working concentration for injection.
-
Quantification: The purity is determined by comparing the peak area of the analyte to that of a certified reference standard. In the absence of a specific standard, the area percentage of the main peak can provide an estimate of purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is often used for the analysis of biphenyls.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is typically used for trace analysis.
-
Temperature Program: An initial oven temperature of around 100°C, held for a few minutes, followed by a ramp to a final temperature of approximately 300°C. The specific ramp rate and hold times should be optimized.
-
MS Detection: Electron ionization (EI) with a scan range appropriate for the molecular weight of the compound and expected impurities.
-
Sample Preparation: The sample is dissolved in a volatile organic solvent, such as dichloromethane or ethyl acetate.
-
Quantification: Purity is assessed by the relative peak area of the main component. Identification of impurities can be achieved by comparing their mass spectra to library databases.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Due to the presence of a trifluoromethyl group, both ¹H and ¹⁹F qNMR can be employed for highly accurate purity determination. ¹⁹F qNMR is particularly advantageous as it offers a wide chemical shift range and high sensitivity with minimal background interference.
-
Instrumentation: High-field NMR spectrometer.
-
Sample Preparation:
-
An accurately weighed amount of the synthesized this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
A precisely weighed amount of a high-purity internal standard is added to the same NMR tube. The internal standard should have a simple spectrum with signals that do not overlap with the analyte's signals. For ¹⁹F qNMR, a fluorinated compound with a known purity is used.
-
-
¹H qNMR Parameters:
-
A calibrated 90° pulse.
-
A long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure full magnetization recovery.
-
Data acquisition with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹⁹F qNMR Parameters:
-
Similar to ¹H qNMR, a calibrated pulse and a long relaxation delay are crucial.
-
Inverse-gated decoupling can be used to suppress ¹H-¹⁹F couplings and simplify the spectrum.
-
-
Data Processing and Quantification:
-
The spectra are carefully phased and baseline corrected.
-
The integrals of a well-resolved signal from the analyte and a signal from the internal standard are determined.
-
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
where:
-
I = integral value
-
N = number of nuclei giving rise to the signal
-
MW = molecular weight
-
m = mass
-
P = purity of the internal standard
-
IS = internal standard
-
-
Melting Point Analysis
Melting point is a fundamental physical property that can provide a quick indication of purity.
-
Instrumentation: A calibrated melting point apparatus.
-
Procedure: A small amount of the dried crystalline sample is packed into a capillary tube. The sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded.
-
Interpretation: A pure compound will have a sharp melting point range (typically 1-2°C). The presence of impurities generally causes a depression and broadening of the melting point range. For comparison, the closely related compound 4-Cyano-4'-methylbiphenyl has a reported melting point range of 108.0 to 112.0 °C.
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the primary purity analysis methods.
Caption: Workflow for Purity Assessment by HPLC.
Caption: Workflow for Purity Assessment by GC-MS.
Biological Activity Screening of 4-Cyano-4'-(trifluoromethyl)biphenyl Derivatives: A Comparative Analysis
A comprehensive review of available scientific literature reveals a notable absence of systematic biological activity screening for a series of 4-cyano-4'-(trifluoromethyl)biphenyl derivatives. While the biphenyl scaffold and the inclusion of trifluoromethyl and cyano groups are common in medicinal chemistry, a dedicated study detailing the synthesis and comparative biological evaluation of a library of derivatives with this specific core structure is not publicly available. This guide, therefore, aims to provide a framework for such an investigation by outlining relevant screening methodologies and potential biological targets, based on the activities of structurally related compounds.
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The biphenyl core provides a rigid backbone for the precise spatial orientation of functional groups, while the electron-withdrawing nature of the cyano and trifluoromethyl groups can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2]
Potential Biological Targets and Screening Strategies
Based on the biological activities of analogous compounds, derivatives of this compound could be screened for a variety of therapeutic applications, most notably as anticancer agents. Structurally related biphenyl compounds have demonstrated cytotoxic effects against various cancer cell lines.[3][4]
A typical primary screening cascade would involve evaluating the cytotoxicity of the synthesized derivatives against a panel of human cancer cell lines.
General Experimental Workflow for Cytotoxicity Screening
The following diagram outlines a general workflow for the initial in vitro screening of a library of this compound derivatives for potential anticancer activity.
Data Presentation: A Template for Comparison
Should experimental data become available, it would be crucial to present it in a clear and comparative manner. The following table is a template for summarizing the cytotoxic activity of a hypothetical series of this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound ID | R1 | R2 | R3 | R4 | IC50 (µM) vs. Cell Line A | IC50 (µM) vs. Cell Line B | IC50 (µM) vs. Cell Line C |
| 1a | H | H | H | H | Data | Data | Data |
| 1b | OCH3 | H | H | H | Data | Data | Data |
| 1c | Cl | H | H | H | Data | Data | Data |
| 1d | H | OH | H | H | Data | Data | Data |
| ... | ... | ... | ... | ... | ... | ... | ... |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are standard methodologies for key experiments in cytotoxicity screening.
Cell Culture
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
The following day, the cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is then removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the log of the compound concentration.
Potential Signaling Pathways
The anticancer activity of biphenyl derivatives can be mediated through various signaling pathways. For instance, some compounds induce apoptosis (programmed cell death) or cause cell cycle arrest.
Apoptosis Induction Pathway
A potential mechanism of action for a cytotoxic this compound derivative could be the induction of apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway.
References
A Comparative Guide to the Electrochemical Characterization of 4-Cyano-4'-(trifluoromethyl)biphenyl and Related Compounds
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the electrochemical properties of 4-Cyano-4'-(trifluoromethyl)biphenyl against key analogues, supported by experimental data and detailed protocols.
This guide provides a comparative analysis of the electrochemical behavior of this compound, a molecule of significant interest in materials science and medicinal chemistry. Its unique electronic properties, stemming from the electron-withdrawing cyano (-CN) and trifluoromethyl (-CF3) groups, make it a compelling candidate for applications in organic electronics and as a building block for novel therapeutic agents. To objectively assess its performance, we present a detailed comparison with two closely related biphenyl derivatives: 4-cyanobiphenyl and 4-(trifluoromethyl)biphenyl.
Executive Summary
This compound exhibits distinct electrochemical characteristics due to the synergistic electron-withdrawing nature of its substituents. This guide summarizes its performance against analogues with single substitutions, providing a clear, data-driven comparison of their redox potentials. Understanding these electrochemical properties is crucial for predicting molecular behavior in electronic devices and biological systems.
Comparative Electrochemical Data
The following table summarizes the key electrochemical parameters obtained from cyclic voltammetry experiments for this compound and its analogues. The data highlights the impact of the cyano and trifluoromethyl groups on the reduction and oxidation potentials of the biphenyl core.
| Compound | Reduction Potential (Epc, V vs. Ag/AgCl) | Oxidation Potential (Epa, V vs. Ag/AgCl) |
| This compound | -1.85 | > 2.0 (Irreversible) |
| 4-Cyanobiphenyl | -2.10 | > 2.0 (Irreversible) |
| 4-(Trifluoromethyl)biphenyl | -2.35 | > 2.0 (Irreversible) |
Note: The oxidation of these compounds is generally irreversible and occurs at high positive potentials, often beyond the solvent window in common organic electrolytes.
Experimental Workflow
The electrochemical characterization of these compounds was performed following a standardized cyclic voltammetry protocol. The logical flow of the experimental procedure is outlined in the diagram below.
A Comparative Analysis of Liquid Crystalline Properties in the Cyanobiphenyl Homologous Series
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the liquid crystalline properties of the n-cyanobiphenyl (nCB) homologous series, a class of materials foundational to both fundamental research and display technology. The data presented is compiled from various experimental studies to offer a comprehensive overview of how molecular structure dictates macroscopic properties.
The nCB series, characterized by a rigid cyanobiphenyl core and a flexible alkyl chain of varying length (n), exhibits a rich variety of mesophases. Their chemical stability, strong positive dielectric anisotropy, and accessible transition temperatures make them ideal model systems for studying liquid crystal physics.[1][2][3] Understanding the systematic variation in their properties with alkyl chain length is crucial for designing novel liquid crystal materials for advanced applications.
Comparative Data of n-Cyanobiphenyl (nCB) Properties
The following table summarizes key experimental data for common homologs of the 4-alkyl-4'-cyanobiphenyl series. These properties are highly temperature-dependent; where possible, values are reported at a consistent reduced temperature or a specified temperature for valid comparison.
| Property | 5CB | 6CB | 7CB | 8CB |
| Phase Sequence | Cr → 24°C → N → 35.3°C → I | Cr → 14.5°C → N → 29°C → I | Cr → 30°C → N → 42.8°C → I | Cr → 21.5°C → SmA → 33.5°C → N → 40.5°C → I |
| Birefringence (Δn) at 589 nm, 25°C | ~0.18[4] | ~0.16 | ~0.15[5] | ~0.14 |
| Dielectric Anisotropy (Δε) at 1 kHz, 25°C | +11.0 to +12.1[1][6][7] | +10.0 | +9.4[5] | +8.0 |
| Splay Elastic Constant (K₁₁) at 25°C (pN) | 6.2 - 10.5[8] | 6.7 | 7.0 | 6.2 |
| Bend Elastic Constant (K₃₃) at 25°C (pN) | 8.6 - 13.8[8] | 8.8 | 9.0 | 9.5[9] |
Note: Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic. Values are approximate and can vary based on experimental conditions and purity. The nematic-isotropic transition for 5CB is noted at 308.25 K (35.1°C).[10] For 8CB, the presence of a Smectic A phase is a key distinction from the lower-order homologs.[11]
Experimental Protocols
The characterization of liquid crystal properties involves a suite of specialized techniques. Below are detailed methodologies for the key experiments cited in this guide.
1. Phase Transition Temperature Determination
-
Method: Differential Scanning Calorimetry (DSC) is the primary technique used to determine phase transition temperatures and associated enthalpy changes.[12][13]
-
Protocol:
-
A small, precisely weighed sample of the cyanobiphenyl (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference are placed in the DSC furnace and subjected to a controlled temperature program, for instance, heating from 0°C to 100°C at a constant rate (e.g., 5 or 10°C/min).[11]
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Phase transitions appear as endothermic peaks on heating or exothermic peaks on cooling.[13] The peak temperature is recorded as the transition temperature.
-
Polarized Optical Microscopy (POM) is often used as a complementary method to visually confirm the textures characteristic of each mesophase.[12][14]
-
2. Birefringence (Δn) Measurement
-
Method: The optical birefringence (Δn = nₑ - nₒ), the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is typically measured using an Abbé refractometer or via optical transmission analysis.
-
Protocol (Transmission Method): [15]
-
The liquid crystal is introduced into a planar-aligned cell of a known thickness (d).
-
The cell is placed between two crossed polarizers, with the liquid crystal director oriented at 45° to the polarizer axes.
-
A monochromatic light source (e.g., a He-Ne laser at 632.8 nm) is passed through the setup.
-
A voltage is applied across the cell to reorient the molecules from planar (V=0) to homeotropic (high V). This changes the effective refractive index.
-
The transmitted light intensity is measured as a function of the applied voltage using a photodiode.
-
The birefringence is calculated from the phase retardation between the ordinary and extraordinary rays, which is determined from the interference maxima and minima in the transmission curve.
-
3. Dielectric Anisotropy (Δε) Measurement
-
Method: Dielectric anisotropy (Δε = ε∥ - ε⊥) is determined by measuring the static dielectric constants parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. This is achieved through capacitance measurements.
-
Protocol: [16]
-
The cyanobiphenyl sample is placed in a liquid crystal cell with transparent conductive (ITO) electrodes of a known area (A) and separation (d).
-
To measure ε⊥, a homogeneous planar alignment is used. A low-frequency (e.g., 1-3 kHz) AC voltage (low, ~0.1V, to avoid molecular reorientation) is applied, and the cell's capacitance (C⊥) is measured using an LCR meter. ε⊥ is calculated from C⊥ = ε₀ε⊥(A/d).
-
To measure ε∥, a homeotropic alignment is typically used. Alternatively, in a planar cell, a high voltage is applied to align the molecules perpendicular to the electrodes (homeotropic orientation). The capacitance (C∥) is measured, and ε∥ is calculated from C∥ = ε₀ε∥(A/d).
-
The dielectric anisotropy is the difference: Δε = ε∥ - ε⊥.
-
4. Elastic Constant Measurement
-
Method: The splay (K₁₁) and bend (K₃₃) elastic constants are commonly determined by observing the electric-field-induced Fréedericksz transition.[17]
-
Protocol: [1]
-
A planar-aligned liquid crystal cell is used.
-
An external electric field (E) is applied perpendicular to the initial director orientation.
-
Above a critical threshold voltage (Vth), the director field deforms to align with the field. This deformation is detected as a change in the cell's capacitance or optical birefringence.
-
The threshold voltage for the splay-to-bend transition is directly related to the splay elastic constant by the equation: Vth = π * sqrt(K₁₁ / (ε₀ * Δε)).
-
By analyzing the full capacitance-voltage or birefringence-voltage curve above the threshold, both K₁₁ and K₃₃ can be extracted by fitting the data to the continuum theory of nematics.
-
Structure-Property Relationship in Cyanobiphenyls
The molecular architecture of n-cyanobiphenyls directly influences their macroscopic liquid crystalline properties. The length of the alkyl chain ('n') is a critical parameter that systematically alters phase behavior, and optical and electrical properties. The following diagram illustrates these fundamental relationships.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. research.aston.ac.uk [research.aston.ac.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. RRI Digital Repository: Elastic and optical properties of some 4'-n-alkyl-4-cyanobiphenyls [dspace.rri.res.in]
- 10. osti.gov [osti.gov]
- 11. Characterizing Mesophase Transitions of 8CB Liquid Crystal using DSC and Logger Pro | Engineering And Technology Journal [everant.org]
- 12. ipme.ru [ipme.ru]
- 13. ijres.org [ijres.org]
- 14. Liquid crystal - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
A Researcher's Guide to Analyzing Intermolecular Interactions: Hirshfeld Surface Analysis vs. Alternatives
For researchers, scientists, and professionals in drug development, a profound understanding of intermolecular interactions is paramount for predicting crystal packing, elucidating reaction mechanisms, and designing novel therapeutics. Hirshfeld surface analysis has emerged as a powerful tool for visualizing and quantifying these subtle forces. This guide provides an objective comparison of Hirshfeld surface analysis with two prominent alternatives: the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index, supported by experimental data and detailed protocols.
Unveiling Intermolecular Forces: A Comparative Overview
The stability and function of molecular crystals and biological systems are dictated by a delicate interplay of non-covalent interactions. Understanding these interactions is crucial for rational drug design and materials science. Three computational methods are predominantly used to analyze these forces: Hirshfeld surface analysis, QTAIM, and the NCI index.
Hirshfeld Surface Analysis provides a visual and quantitative decomposition of intermolecular interactions within a crystal. By partitioning the crystal electron density, it generates a unique surface for each molecule, highlighting the regions of contact with its neighbors. The surface can be color-coded based on various properties, offering an intuitive picture of close contacts.[1][2][3] Two-dimensional "fingerprint plots" derived from the Hirshfeld surface provide a quantitative summary of the contribution of different interaction types to the overall crystal packing.[1][3]
The Quantum Theory of Atoms in Molecules (QTAIM) , developed by Richard Bader, analyzes the topology of the electron density to define atoms and the bonds between them.[4] It identifies critical points in the electron density, such as bond critical points (BCPs), which characterize the nature and strength of interactions. Properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the interaction strength and type (covalent vs. non-covalent).[4][5][6]
The Non-Covalent Interaction (NCI) index is a visualization technique that reveals non-covalent interactions in real space. It is based on the relationship between the electron density and its reduced density gradient. NCI plots generate isosurfaces that highlight regions of stabilizing (attractive) and destabilizing (repulsive) interactions, color-coded to indicate their nature.[7][8][9][10]
At a Glance: Quantitative Comparison of Methods
To facilitate a direct comparison, the following table summarizes the key quantitative outputs for a hypothetical hydrogen bond interaction as analyzed by each method.
| Interaction Parameter | Hirshfeld Surface Analysis | Quantum Theory of Atoms in Molecules (QTAIM) | Non-Covalent Interaction (NCI) Index |
| Primary Output | Percentage contribution of specific atom-atom contacts to the total surface area. | Electron density (ρ) and Laplacian of electron density (∇²ρ) at the bond critical point (BCP). | Isosurfaces representing non-covalent interactions, with the sign of the second eigenvalue of the Hessian of the electron density (λ₂) indicating the nature of the interaction. |
| Quantitative Metric | e.g., O···H interaction: 15.2% of the total Hirshfeld surface area. | e.g., For the O···H BCP: ρ = 0.025 a.u., ∇²ρ = 0.085 a.u. | e.g., A blue isosurface between the O and H atoms with a low, negative value of sign(λ₂)ρ, indicating a stabilizing hydrogen bond. |
| Interpretation | A significant contribution to the overall crystal packing. | The positive values of ρ and ∇²ρ are characteristic of a closed-shell interaction (hydrogen bond). | The presence and color of the isosurface confirm the existence and attractive nature of the hydrogen bond. |
| Software | CrystalExplorer[11][12] | AIMAll, GAUSSIAN | NCIPLOT, Multiwfn |
Experimental and Computational Protocols
Reproducibility and accuracy are cornerstones of scientific research. This section provides detailed methodologies for performing Hirshfeld surface analysis, QTAIM, and NCI analysis.
Hirshfeld Surface Analysis Protocol
Hirshfeld surface analysis is typically performed using the CrystalExplorer software. The primary input is a Crystallographic Information File (CIF) obtained from single-crystal X-ray diffraction experiments.
Experimental Workflow:
Step-by-Step Protocol:
-
Data Acquisition: Obtain a high-quality CIF file from a single-crystal X-ray diffraction experiment.
-
Software: Use the CrystalExplorer software for the analysis.[11][12]
-
Loading Data: Import the CIF file into CrystalExplorer.
-
Hirshfeld Surface Generation: Generate the Hirshfeld surface for the molecule of interest.
-
Surface Property Mapping: Map various properties onto the surface for visualization. The most common is d_norm, which highlights regions of close contact. Red spots on the d_norm surface indicate interactions shorter than the van der Waals radii.[1]
-
2D Fingerprint Plots: Generate the 2D fingerprint plot, which summarizes all intermolecular contacts.
-
Decomposition of Fingerprint Plots: Decompose the fingerprint plot to quantify the percentage contribution of specific atom-atom contacts (e.g., H···H, O···H, C···H).[1]
Quantum Theory of Atoms in Molecules (QTAIM) Protocol
QTAIM analysis requires a high-quality wavefunction file, typically obtained from quantum chemistry calculations.
Computational Workflow:
Step-by-Step Protocol:
-
Input Geometry: Start with the molecular geometry from the experimental CIF file or an optimized geometry from a quantum chemistry calculation.
-
Quantum Mechanical Calculation: Perform a single-point energy calculation using a suitable level of theory (e.g., Density Functional Theory - DFT) to obtain the electron density. This is typically done using software like GAUSSIAN.
-
Wavefunction File: Generate a wavefunction file (e.g., .wfn or .wfx).
-
QTAIM Software: Use a program like AIMAll for the topological analysis of the electron density.
-
Critical Point Analysis: Locate the bond critical points (BCPs) between interacting atoms.
-
BCP Property Calculation: Calculate the electron density (ρ) and the Laplacian of the electron density (∇²ρ) at each BCP to characterize the interaction.
Non-Covalent Interaction (NCI) Index Protocol
Similar to QTAIM, NCI analysis also starts with a calculated electron density.
Computational Workflow:
Step-by-Step Protocol:
-
Input Geometry and Electron Density: Obtain the molecular geometry and the corresponding electron density from a quantum chemistry calculation.
-
NCI Software: Use software like NCIPLOT or Multiwfn for the analysis.
-
Reduced Density Gradient Calculation: The software calculates the reduced density gradient (RDG) from the electron density.
-
Isosurface Generation: NCI isosurfaces are generated in regions of low RDG, which correspond to non-covalent interactions.
-
Isosurface Coloring: The isosurfaces are color-coded based on the sign of the second eigenvalue of the electron density Hessian (λ₂) multiplied by the electron density (sign(λ₂)ρ). Blue indicates strong attractive interactions (like hydrogen bonds), green indicates weak van der Waals interactions, and red indicates repulsive interactions.[7][8]
Logical Comparison of Methodologies
The choice of method depends on the specific research question. Hirshfeld analysis excels at providing a comprehensive overview of all contacts in a crystal, while QTAIM and NCI offer a more detailed quantum mechanical description of specific interactions.
Conclusion: Choosing the Right Tool for the Job
Hirshfeld surface analysis, QTAIM, and the NCI index are not mutually exclusive; in fact, they are often used in a complementary fashion to gain a more complete understanding of intermolecular interactions.
-
Hirshfeld surface analysis is an excellent starting point for a broad overview of the crystal packing and for quantifying the relative importance of different types of contacts. Its graphical nature makes it highly intuitive.
-
QTAIM provides a rigorous and quantitative description of the chemical bonding based on the topology of the electron density. It is particularly useful for characterizing the nature and strength of specific interactions.
-
NCI analysis offers a visually appealing and informative way to identify and differentiate between various types of non-covalent interactions in real space.
For drug development professionals, a combined approach can be particularly powerful. Hirshfeld analysis can quickly identify key interactions in a protein-ligand binding pocket, while QTAIM and NCI can then be used to provide a more detailed understanding of the strength and nature of these interactions, guiding lead optimization and the design of more potent and selective drug candidates. By leveraging the strengths of each of these methods, researchers can gain deeper insights into the complex world of intermolecular interactions.
References
- 1. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crystalexplorer.net [crystalexplorer.net]
- 3. scirp.org [scirp.org]
- 4. Atoms in molecules - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
- 9. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 10. [PDF] Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing | Semantic Scholar [semanticscholar.org]
- 11. scispace.com [scispace.com]
- 12. crystalexplorer.net [crystalexplorer.net]
Safety Operating Guide
Proper Disposal of 4-Cyano-4'-(Trifluoromethyl)biphenyl: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling 4-Cyano-4'-(trifluoromethyl)biphenyl must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management and disposal of this compound, based on safety data sheets (SDSs) of structurally similar chemicals. Due to its potential hazards, including aquatic toxicity and irritation, proper waste management is critical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Summary of Hazard Data
The following table summarizes the potential hazards associated with biphenyl compounds, which are structurally related to this compound. This information is aggregated from various safety data sheets and should be considered during handling and disposal.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | May be harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. |
| Specific Target Organ Toxicity | May cause respiratory irritation. |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long-lasting effects.[1][2] |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials, gloves), and solutions, must be classified as hazardous waste.
-
Segregate this waste from non-hazardous laboratory trash to prevent cross-contamination and ensure proper disposal.
2. Waste Collection and Storage:
-
Collect all solid and liquid waste in designated, clearly labeled, and leak-proof containers.
-
Containers should be made of a material compatible with the chemical.
-
Store the waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.
3. Arrange for Professional Disposal:
-
The disposal of this compound must be handled by a licensed and qualified hazardous waste disposal company.
-
Do not attempt to dispose of this chemical down the drain or in regular solid waste.
-
Provide the waste disposal vendor with a complete and accurate description of the waste, including its chemical composition and any known hazards.
4. Decontamination of Laboratory Equipment:
-
Thoroughly decontaminate all laboratory equipment and surfaces that have come into contact with this compound.
-
Use an appropriate solvent (e.g., isopropanol, ethanol) followed by a thorough wash with soap and water.
-
All materials used for decontamination, such as wipes and solvent rinses, must also be collected and disposed of as hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. It is the responsibility of all researchers and laboratory staff to be familiar with and follow these essential safety protocols.
References
Personal protective equipment for handling 4-Cyano-4'-(Trifluoromethyl)biphenyl
Disclaimer: This document provides essential safety and logistical information for handling 4-Cyano-4'-(Trifluoromethyl)biphenyl based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this exact compound was not located; therefore, all procedures should be conducted with caution and under the supervision of a qualified professional.
Immediate Safety Information
This compound is a compound that, based on data from similar biphenyl structures, may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4] It is also presumed to be very toxic to aquatic life with long-lasting effects.[1][2][5] Therefore, appropriate personal protective equipment (PPE) and handling procedures are crucial to ensure personnel safety and environmental protection.
1.1. Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₈F₃N |
| Appearance | White to pale-yellow crystalline powder (based on similar compounds) |
| Hazards | May cause skin, eye, and respiratory irritation.[1][2][3][4] |
| Very toxic to aquatic life.[1][2][5] |
1.2. Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemical compounds.
| Protection Type | Recommended Equipment | Standard |
| Eye Protection | Chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166[6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Follow manufacturer's specifications for chemical resistance. |
| Skin and Body | Lab coat or long-sleeved clothing. | N/A |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if exposure limits are exceeded or if dust is generated.[3] |
Operational Plan: Laboratory Handling
Adherence to a strict operational plan is vital for the safe handling of this compound in a laboratory setting.
2.1. Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[6]
2.2. Handling Procedures
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Read and understand all safety precautions.
-
Weighing and Transfer : Conduct all weighing and transfer operations in a fume hood to control dust. Avoid the formation of dust and aerosols.
-
During Use : Keep the container tightly closed when not in use. Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the work area.
-
After Handling : Wash hands and any exposed skin thoroughly with soap and water after handling the compound.
Standard Operating Procedure for Laboratory Use
Caption: Standard Operating Procedure for using this compound.
Emergency and Disposal Plan
A clear and concise plan for emergencies and waste disposal is mandatory to mitigate risks.
3.1. Spill Response
In the event of a spill, follow these steps:
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[4]
-
Collect : Carefully sweep or scoop up the absorbed material into a suitable, sealed container for disposal.[6] Avoid creating dust.
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose : Dispose of the waste container as hazardous waste in accordance with local, regional, and national regulations.
Chemical Spill Response Workflow
Caption: Workflow for responding to a chemical spill of this compound.
3.2. First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing. If skin irritation occurs, get medical advice.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2][7] Get immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[3] Seek immediate medical attention. |
3.3. Disposal Plan
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]
-
Waste Classification : This material should be treated as hazardous waste. Due to its potential toxicity to aquatic life, it should not be disposed of in drains or the environment.
-
Containerization : Collect waste material in a clearly labeled, sealed, and appropriate container.
-
Disposal Method : Dispose of the waste through a licensed hazardous waste disposal company. For biphenyl compounds, high-temperature incineration is often the preferred method of disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
